7-TFA-ap-7-Deaza-dG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C16H16F3N5O5 |
|---|---|
Poids moléculaire |
415.32 g/mol |
Nom IUPAC |
N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-10,25-26H,3-4,6H2,(H,21,28)(H3,20,22,23,27)/t8-,9+,10+/m0/s1 |
Clé InChI |
RDNQXASRTWMHCY-IVZWLZJFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-TFA-ap-7-Deaza-dG: A Versatile Modified Nucleoside for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Core Summary
7-((3-(Trifluoroacetamido)prop-1-yn-1-yl))-7-deaza-2'-deoxyguanosine, commonly abbreviated as 7-TFA-ap-7-Deaza-dG, is a synthetically modified purine nucleoside that has garnered significant interest in various fields of biomedical research and drug development. As a derivative of 2'-deoxyguanosine, it incorporates two key modifications: a 7-deaza substitution in the purine ring and a trifluoroacetylaminopropynyl group at the 7-position. These alterations confer unique chemical properties, making it a valuable tool for bioconjugation via click chemistry and as a component in nucleic acid-based diagnostics and therapeutics. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Chemical Properties and Structure
This compound is characterized by the replacement of the nitrogen atom at the 7-position of the guanine base with a carbon atom, creating a 7-deazaguanine core. This modification alters the electronic properties of the nucleobase and can impact hydrogen bonding patterns in nucleic acid structures. The defining feature for its primary application is the propargyl group attached to this 7-position, which is further functionalized with a trifluoroacetamide. The terminal alkyne on this side chain is the key reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅F₃N₅O₅ | N/A |
| Molecular Weight | 428.32 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
| Storage | Store at -20°C for long-term stability | [1] |
Applications in Research and Drug Development
The unique structural features of this compound underpin its utility in a range of applications:
-
Click Chemistry and Bioconjugation: The presence of a terminal alkyne group makes this compound an ideal substrate for click chemistry reactions.[1] This allows for the efficient and specific covalent attachment of azide-containing molecules, such as fluorescent dyes, biotin, peptides, or therapeutic agents, to oligonucleotides or other biomolecules incorporating this modified nucleoside.
-
DNA Sequencing and Diagnostics: Modified nucleosides, including 7-deaza-dG analogs, are utilized in the synthesis of dye terminators for Sanger sequencing and in probes for various diagnostic assays.[2] The 7-deaza modification can reduce the formation of secondary structures in GC-rich regions, improving the performance of DNA polymerases in sequencing and PCR applications.
-
Potential Immunostimulatory Activity: While direct evidence for this compound is limited, related 7-deaza-guanosine analogs have been identified as agonists of Toll-like receptor 7 (TLR7).[3][4] Activation of TLR7 in immune cells can trigger the production of pro-inflammatory cytokines and type I interferons, suggesting a potential role for such compounds in immunotherapy and vaccine adjuvant development.
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound from readily available starting materials is not extensively published in peer-reviewed literature, the general approach involves a multi-step synthesis common for 7-substituted 7-deazapurine nucleosides. A plausible synthetic workflow is outlined below.
Methodology:
-
Sonogashira Coupling: The synthesis typically starts from a halogenated precursor, such as 7-iodo-7-deaza-2'-deoxyguanosine. This is subjected to a Sonogashira cross-coupling reaction with a suitable propargylamine derivative. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
-
Trifluoroacetylation: The resulting aminopropynyl intermediate is then acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate, to yield the final product, this compound.
-
Purification: Each step requires careful purification, typically by column chromatography, to isolate the desired product. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the general steps for labeling an azide-containing molecule with an oligonucleotide that has been synthesized to include this compound.
Materials:
-
Oligonucleotide containing this compound
-
Azide-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to stabilize Cu(I) and improve efficiency)
-
Aqueous buffer (e.g., phosphate or borate buffer, pH 7-8)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Methodology:
-
Preparation of Reactants: Dissolve the alkyne-modified oligonucleotide and the azide-modified molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Preparation of Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate. If using a ligand, pre-mix the CuSO₄ with the ligand.
-
Reaction Setup: To the mixture of the oligonucleotide and the azide, add the copper source (and ligand, if used).
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the resulting labeled oligonucleotide using standard methods like ethanol precipitation, size-exclusion chromatography, HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove unreacted starting materials and the catalyst.
Signaling Pathway Involvement: TLR7 Activation
While specific studies on this compound are lacking, research on analogous 7-deazaguanosine compounds has demonstrated their ability to activate the endosomal Toll-like receptor 7 (TLR7). TLR7 is a key pattern recognition receptor of the innate immune system that recognizes single-stranded RNA, particularly from viral pathogens.
Activation of TLR7 by these guanosine analogs leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK kinases and TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and IRF7, leading to the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and type I interferons (IFN-α, IFN-β). This immunostimulatory activity positions 7-deazaguanosine derivatives as potential candidates for development as vaccine adjuvants or standalone immunotherapies. Further research is required to determine if this compound shares these properties.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for this compound, such as IC₅₀ values, binding constants, or pharmacokinetic parameters. The data presented below is for related 7-deazapurine analogs to provide context for potential biological activities.
| Compound | Assay | Target | Result | Reference |
| 7-Thia-8-oxoguanosine | Cytokine Induction (IL-6) | Mouse Splenocytes | EC₅₀ ≈ 10 µM | |
| 7-Deazaguanosine | Cytokine Induction (IL-6) | Mouse Splenocytes | Active at 100 µM | |
| 7-allyl-8-oxoguanosine (Loxoribine) | Cytokine Induction (TNF-α) | Human PBLs | Active at 100 µM |
Conclusion
This compound is a valuable chemical tool for life scientists, particularly for applications involving the site-specific labeling of nucleic acids via click chemistry. Its 7-deazaguanine core may also confer beneficial properties for PCR and sequencing of challenging DNA templates. While its potential as a direct therapeutic agent is underexplored, the known immunostimulatory activity of related 7-deazaguanosine analogs through TLR7 activation suggests a promising avenue for future investigation in immunology and drug development. Further studies are warranted to fully characterize the biological activity and therapeutic potential of this specific modified nucleoside.
References
An In-depth Technical Guide to 7-TFA-ap-7-Deaza-dG: Structure, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-TFA-ap-7-Deaza-dG, a modified nucleoside analog with significant applications in molecular biology, diagnostics, and drug development. This document details its chemical structure, provides analogous physicochemical data, outlines relevant experimental protocols, and visualizes key experimental workflows.
Core Chemical Structure and Properties
This compound, systematically named 2-amino-7-(3-(2,2,2-trifluoroacetamido)prop-1-yn-1-yl)-7-deaza-2'-deoxyguanosine, is a derivative of 2'-deoxyguanosine. The core structure features two key modifications from its natural counterpart:
-
7-Deaza Purine Core: The nitrogen atom at the 7-position of the guanine base is replaced by a carbon atom. This modification alters the electronic properties of the major groove of DNA without disrupting the Watson-Crick base pairing.[1] It is particularly useful in preventing the formation of secondary structures in GC-rich DNA sequences.[2]
-
7-Position Functionalization: A trifluoroacetyl-protected aminopropargyl group is attached to the 7-position of the deazaguanine base. The terminal alkyne group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3][4] This allows for the efficient and specific covalent attachment of molecules containing an azide group, such as fluorophores, biotin, or other labels.
Chemical Structure:
Physicochemical Data of Related Analogs:
Quantitative data for the specific this compound is not publicly available. However, data for the parent and related compounds provide insight into its likely properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 7-Deaza-2'-deoxyguanosine | C₁₁H₁₄N₄O₄ | 266.25 | Parent nucleoside core.[5] |
| 7-Iodo-7-deaza-2'-deoxyguanosine | C₁₁H₁₃IN₄O₄ | 392.15 | Common precursor for Sonogashira coupling. |
| 7-Deaza-2'-deoxy-7-propynylguanosine | C₁₄H₁₆N₄O₄ | - | A related 7-alkynyl substituted analog. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of related compounds and the application of this compound in common experimental workflows.
2.1. Synthesis of 7-Alkynyl-7-Deaza-2'-deoxyguanosine Analogs via Sonogashira Coupling
The synthesis of 7-alkynyl-7-deaza-2'-deoxyguanosine derivatives is typically achieved through a Sonogashira cross-coupling reaction. This protocol outlines a general procedure.
Materials:
-
7-Iodo-7-deaza-2'-deoxyguanosine
-
Terminal alkyne (e.g., N-(prop-2-yn-1-yl)trifluoroacetamide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add 7-iodo-7-deaza-2'-deoxyguanosine (1 equivalent), the palladium catalyst (0.05-0.1 equivalents), and CuI (0.1-0.2 equivalents).
-
Add the anhydrous solvent, followed by the amine base (2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalysts.
-
Wash the organic phase with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynyl-7-deaza-2'-deoxyguanosine analog.
2.2. Labeling of Alkyne-Modified Oligonucleotides using Click Chemistry
This protocol describes the general procedure for labeling an oligonucleotide containing an alkyne-modified nucleoside, such as this compound, with an azide-containing molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified oligonucleotide (20-200 µM)
-
Azide-containing label (1.5x molar excess over the oligonucleotide)
-
DMSO
-
2M Triethylammonium acetate buffer, pH 7.0
-
5 mM Ascorbic acid in water (freshly prepared)
-
10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution in 55% DMSO
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.
-
Add the 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add the azide-containing label from a 10 mM stock in DMSO and vortex.
-
Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.
-
Precipitate the labeled oligonucleotide by adding 4 volumes of a 3% solution of lithium perchlorate in acetone.
-
Incubate at -20 °C for 30 minutes.
-
Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with cold acetone.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
The labeled oligonucleotide can be further purified by HPLC.
2.3. Incorporation of 7-Deaza-dGTP in PCR for GC-Rich Templates
The triphosphate form of 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) is used to improve the amplification and sequencing of DNA with high GC content by reducing the formation of secondary structures.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase and corresponding buffer
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP
-
7-Deaza-dGTP
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction as usual, but modify the dNTP mixture.
-
Prepare a dNTP mix where dGTP is partially or fully replaced by 7-deaza-dGTP. A common ratio is 3:1 of 7-deaza-dGTP to dGTP. The final concentration of each of dATP, dCTP, dTTP, and the guanosine analog mixture should be the same as in a standard PCR (typically 200 µM each).
-
Perform the PCR using standard cycling conditions, although some optimization of the annealing temperature may be required.
-
Analyze the PCR product on an agarose gel. Note that DNA containing 7-deaza-dG may stain less intensely with ethidium bromide.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving modified nucleosides like this compound.
3.1. Workflow for Chemical Synthesis of a 7-Alkynyl-7-Deaza-dG Analog
References
- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
properties of 7-deaza-dG nucleosides
An In-depth Technical Guide to 7-Deaza-dG Nucleosides for Researchers and Drug Development Professionals.
Introduction
7-deaza-2'-deoxyguanosine (7-deaza-dG) is a synthetic analog of the natural nucleoside 2'-deoxyguanosine (dG). The core structural modification is the substitution of the nitrogen atom at the 7th position (N7) of the purine ring with a carbon-hydrogen (C-H) group. This seemingly subtle change fundamentally alters the properties of the guanine base, particularly by removing a key hydrogen bond acceptor in the major groove of the DNA double helix. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 7-deaza-dG, tailored for professionals in research and drug development.
Core Physicochemical and Biological Properties
The replacement of N7 with a C-H group has profound implications for DNA structure and function. While it does not interfere with the standard Watson-Crick base pairing with cytosine, it eliminates the ability to form Hoogsteen hydrogen bonds.
Impact on DNA Duplex Stability: The incorporation of 7-deaza-dG into DNA oligonucleotides generally leads to a decrease in the thermal stability of the duplex. The extent of this destabilization is sequence-dependent.
-
Single Substitution: A single 7-deaza-dG:C base pair can reduce the melting temperature (Tm) by approximately 1°C compared to a native G:C pair[1].
-
Multiple Substitutions: When 7-deaza-dG completely replaces dG in a hexamer duplex (CGCGCG), the Tm can be lowered by as much as 9°C[1].
Prevention of Secondary Structures: Guanine-rich sequences have a propensity to form highly stable secondary structures, such as G-quadruplexes, through Hoogsteen hydrogen bonding involving the N7 position. These structures can impede enzymatic processes like PCR and DNA sequencing[1]. By eliminating the N7 hydrogen bond acceptor, 7-deaza-dG effectively disrupts the formation of these non-canonical structures, making it an invaluable tool for working with G-rich templates[1][2].
Interaction with Enzymes: The absence of the N7 atom modifies the major groove of DNA, which is a primary site for protein recognition and interaction.
-
DNA Polymerases: 7-deaza-dGTP is readily incorporated by various DNA polymerases, including Taq polymerase. In many cases, it can completely replace dGTP in PCR amplification. However, some studies suggest that Taq polymerase may preferentially incorporate the natural dGTP when both are present. A 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended for efficient amplification of difficult templates.
-
Restriction Endonucleases: The modification can inhibit the activity of restriction enzymes whose recognition sequences contain guanine. This property can be used to protect DNA from cleavage at specific sites.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of 7-deaza-dG.
Table 1: Effect of 7-deaza-dG on DNA Duplex Melting Temperature (Tₘ)
| Modification Context | Change in Tₘ vs. Native dG | Reference |
| Single Asymmetric Substitution | ~ -1 °C | |
| Full Substitution in d(CGCGCG)₂ | -9 °C | |
| Introduction of two 7-deaza-dG residues (one per strand) | Decrease in ΔG of 1.0-1.5 kcal/mol |
Table 2: Enzymatic Incorporation of 7-deaza-dGTP
| Enzyme | Compatibility | Observations | Reference |
| Taq DNA Polymerase | High | Can fully replace dGTP in PCR. A 3:1 ratio of 7-deaza-dGTP:dGTP is recommended for GC-rich templates. | |
| Various Polymerases | General | The triphosphate is a substrate for polymerases, enabling its use in sequencing and PCR applications. |
Visualizations: Structures and Workflows
Structural Comparison
Caption: Structural comparison of Guanine and 7-Deazaguanine bases.
Disruption of G-Quadruplex Formation
Caption: Mechanism of G-quadruplex inhibition by 7-deaza-dG.
Experimental Workflow
Caption: Workflow for PCR of GC-rich templates using 7-deaza-dGTP.
Experimental Protocols
Synthesis of 7-deaza-dG Derivatives
The synthesis of 7-deaza-dG and its derivatives typically starts from 7-deaza-2'-deoxyguanosine or a related precursor. The general steps are outlined below:
-
Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the deoxyribose sugar are protected, commonly with acetyl groups using acetic anhydride in pyridine.
-
Halogenation: For further functionalization, the 7-deazapurine ring can be halogenated. For example, treatment with N-chlorosuccinimide (NCS) can introduce chloro groups at the 7- and 8-positions. Regioselective iodination protocols have also been developed to yield 7- and 8-iodo isomers.
-
Functionalization (Optional): Halogenated intermediates can be used in cross-coupling reactions (e.g., Suzuki-Miyaura) or click chemistry to introduce various functional groups.
-
Deprotection and Phosphitylation: The protecting groups are removed, and the 5'-hydroxyl is typically tritylated. The final step for use in oligonucleotide synthesis is the conversion to a phosphoramidite building block by reacting the 3'-hydroxyl group with a phosphitylating agent.
Solid-Phase Oligonucleotide Synthesis
The incorporation of 7-deaza-dG into oligonucleotides follows standard phosphoramidite chemistry on a solid support.
-
Standard Cycles: The synthesis proceeds via standard coupling, capping, and detritylation steps.
-
Modified Oxidation: 7-deaza-dG is sensitive to the standard iodine-based oxidizer solution used to convert the phosphite triester to a phosphate triester. For oligonucleotides with multiple 7-deaza-dG modifications, alternative, milder oxidizing agents such as t-butyl hydroperoxide (TBHP) or (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) are required to prevent degradation of the nucleobase.
-
Deprotection and Cleavage: Final deprotection of the bases and cleavage from the solid support is typically performed using aqueous ammonia.
PCR Amplification with 7-deaza-dGTP
This protocol is designed to improve the amplification of DNA templates with high GC content.
-
Reaction Setup: Prepare a standard PCR master mix containing DNA template, primers, buffer, and a thermostable DNA polymerase (e.g., Taq).
-
Nucleotide Mix: In place of a standard dNTP mix, use a mixture containing dATP, dCTP, dTTP, and a combination of dGTP and 7-deaza-dGTP. A commonly used ratio is 3 parts 7-deaza-dGTP to 1 part dGTP. The final concentration of the guanine nucleotide pool (dGTP + 7-deaza-dGTP) should be equal to that of the other dNTPs.
-
Thermocycling: Perform PCR using standard cycling conditions (denaturation, annealing, extension). The presence of 7-deaza-dGTP will reduce the melting temperature of the template and the newly synthesized strands during the denaturation step, preventing the formation of secondary structures that inhibit polymerase action.
-
Analysis: Analyze the PCR product by gel electrophoresis. The incorporation of 7-deaza-dG often results in cleaner and more robust amplification of previously challenging templates.
Applications in Research and Development
The unique properties of 7-deaza-dG make it a versatile tool in molecular biology and drug discovery.
-
DNA Sequencing and PCR: Its most common application is to overcome compression artifacts in Sanger sequencing and to enable robust PCR amplification of GC-rich DNA regions by preventing the formation of G-quadruplexes.
-
Probing DNA-Protein Interactions: As the modification alters the major groove, oligonucleotides containing 7-deaza-dG can be used to investigate the importance of the N7 position of guanine for the binding and activity of DNA-interacting proteins, such as polymerases and restriction enzymes.
-
Drug Development: 7-deaza-dG derivatives are being explored as therapeutic agents. For instance, 7,8-dihalogenated 7-deaza-dGTP derivatives have been designed as competitive inhibitors of the MTH1 enzyme, which normally sanitizes oxidized nucleotide pools to prevent DNA damage.
-
Mass Spectrometry: The incorporation of 7-deaza-purines increases the stability of oligonucleotides under the conditions used for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), potentially enabling more accurate and rapid DNA analysis.
References
The Alkyne Handle: A Technical Guide to Alkyne-Modified Nucleosides in Modern Drug Discovery and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-modified nucleosides have emerged as indispensable tools in the fields of chemical biology, drug discovery, and diagnostics. The incorporation of a terminal alkyne group, a small and biologically inert functional handle, into nucleoside scaffolds provides a versatile platform for a wide range of chemical modifications. This functionalization is primarily exploited through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This powerful ligation chemistry allows for the selective and robust conjugation of alkyne-modified nucleosides to a vast array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents, under mild, aqueous conditions.[4]
The significance of these modified nucleosides lies in their ability to act as chemical reporters to probe biological processes, such as DNA replication and RNA synthesis, and as building blocks for the construction of complex therapeutic conjugates and novel nucleic acid-based materials.[5] Their applications span from the labeling and imaging of newly synthesized DNA and RNA to the development of potent anticancer and antiviral agents. This guide provides an in-depth overview of the synthesis, applications, and experimental protocols associated with alkyne-modified nucleosides.
Core Concepts: The Power of the Alkyne Moiety
The utility of alkyne-modified nucleosides is rooted in the unique properties of the alkyne functional group. It is small, relatively non-perturbative to biological systems, and participates in a limited number of highly specific reactions, most notably the CuAAC. This bioorthogonality ensures that the alkyne handle will not react with other functional groups present in a complex biological milieu, allowing for precise and targeted modifications.
The CuAAC reaction forms a stable triazole linkage, which can act as a simple linker or be considered a pharmacophore or bioisostere in drug design. The ease of introducing alkyne and azide moieties into molecules without compromising their biophysical and biochemical properties has made this chemistry an attractive tool for creating modified nucleosides, nucleotides, and oligonucleotides.
Synthesis of Alkyne-Modified Nucleosides
The introduction of an alkyne group onto a nucleoside can be achieved at various positions, including the nucleobase or the sugar moiety. The two predominant methods for the synthesis of alkyne-modified nucleosides are the Sonogashira cross-coupling reaction and direct alkylation with alkyne-containing reagents.
Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This method is widely used to install an alkyne group onto a halogenated nucleobase. A general approach involves the reaction of an unprotected halogenated 2'-deoxynucleoside with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Key Features of Sonogashira Coupling:
-
Versatility: Allows for the introduction of a wide variety of alkyne-containing substituents.
-
Efficiency: Generally provides good to excellent yields.
-
Protection-Free Strategy: Can often be performed on unprotected nucleosides, shortening the synthetic route.
Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
While not a primary method for synthesizing the initial alkyne-modified nucleoside itself, CuAAC is the principal reaction for its subsequent conjugation and is central to its utility. The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and can be performed under mild, biocompatible conditions.
Applications in Research and Drug Development
The versatility of alkyne-modified nucleosides has led to their widespread adoption in numerous applications:
-
Probing DNA and RNA Synthesis: Nucleoside analogs like 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl-uridine (EU) are incorporated into newly synthesized DNA and RNA, respectively. Subsequent "clicking" with a fluorescent azide allows for the visualization and quantification of cellular proliferation and transcription.
-
Anticancer and Antiviral Drug Development: Many nucleoside analogs exhibit potent anticancer and antiviral activities. The alkyne handle allows for the conjugation of these nucleosides to other therapeutic agents, such as bile acids or nitric oxide photodonors, to create bioconjugates with potentially enhanced efficacy or dual modes of action.
-
Bioconjugation and Labeling: Alkyne-modified nucleosides are used to label oligonucleotides with various reporter groups, such as fluorophores and biotin, for diagnostic and imaging purposes.
-
Development of Modified Oligonucleotides: Incorporation of alkyne-modified nucleosides into oligonucleotides allows for post-synthetic modifications, leading to the creation of nucleic acid-based materials with novel properties and functions.
Quantitative Data Summary
The following tables summarize quantitative data from cited literature regarding the synthesis and biological activity of alkyne-modified nucleoside derivatives.
| Compound | Reaction Type | Reactants | Catalyst/Reagents | Yield (%) | Reference |
| Adenosine-bile acid conjugate (15a) | CuAAC | Alkyne-adenosine derivative, Bile acid azide | CuSO₄·5H₂O, Sodium ascorbate | 72 | |
| Adenosine-bile acid conjugate (15b) | CuAAC | Alkyne-adenosine derivative, Bile acid azide | CuSO₄·5H₂O, Sodium ascorbate | 78 | |
| 13α-estrone-nucleoside bioconjugate (31) | CuAAC | 5′-azido-2′deoxyadenosine, 3-O-propargyl-13α-estrone | CuI | 68 | |
| Protected alkyne-functionalized nucleoside (5c) | Radical Bromination & Alkylation | 3′,5′-di-O-acetyl protected thymidine, Alkyne-linked alcohol | NBS, AIBN | 52 | |
| Protected alkyne-functionalized nucleoside (5d) | Radical Bromination & Alkylation | 3′,5′-di-O-acetyl protected thymidine, Alkyne-linked alcohol | NBS, AIBN | 57 | |
| 8-alkynyl-2ʹ-deoxyadenosine-5′-triphosphate | Sonogashira Coupling & Phosphorylation | 8-Bromo-2′-deoxyadenosine, terminal alkyne | Palladium/copper catalyst system | ~70 |
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Steroid-nucleoside conjugate (6cf) | MCF-7 | Anticancer | 5.71 | |
| Steroid-nucleoside conjugate (6cf) | 4T1 | Anticancer | 8.71 | |
| Docetaxel (reference drug) | MCF-7 | Anticancer | 9.46 | |
| Docetaxel (reference drug) | 4T1 | Anticancer | 13.85 | |
| Steroid-nucleoside conjugate (6af) | MCF-7 | Anticancer | 2.61 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Nucleoside
This protocol is a generalized procedure based on commonly used conditions for CuAAC reactions.
Materials:
-
Alkyne-modified nucleoside
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., 1:1:1.5 H₂O/t-BuOH/THF)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the alkyne-modified nucleoside in the chosen solvent system in a reaction vessel.
-
Add the azide-containing molecule to the solution. A slight molar excess of the azide may be used.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The final concentration of the catalyst and reducing agent should be optimized for the specific reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Protocol 2: Synthesis of 8-Alkyne-Modified 2'-Deoxyadenosine Triphosphate via Sonogashira Coupling and Phosphorylation
This protocol is based on the optimized method described by Kulikova et al.
Materials:
-
8-Bromo-2'-deoxyadenosine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Copper iodide (CuI)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Phosphorylating agent (e.g., POCl₃)
-
Tributylammonium pyrophosphate
-
Reaction vessel
-
Inert atmosphere apparatus (e.g., nitrogen or argon)
Procedure: Part A: Sonogashira Coupling
-
To a solution of 8-bromo-2'-deoxyadenosine in DMF under an inert atmosphere, add the terminal alkyne, CuI, and the palladium catalyst.
-
Add the base (e.g., Et₃N) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure and purify the resulting alkyne-modified nucleoside by column chromatography.
Part B: Phosphorylation
-
The purified 8-alkynyl-2'-deoxyadenosine is subjected to a selective 5'-monophosphorylation.
-
The corresponding phosphoromorpholidate derivative is then reacted with tributylammonium pyrophosphate to yield the desired 8-alkynyl-2'-deoxyadenosine-5'-triphosphate.
-
The final product is purified by ion-exchange chromatography.
Protocol 3: EdU Labeling and Detection via Click Chemistry for Cell Proliferation Analysis
This protocol is a standard method for labeling and detecting DNA synthesis using EdU.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Copper (II) sulfate (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
EdU Labeling: Incubate cells with EdU-containing medium for a desired period to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with the fixative solution. Following fixation, wash again and permeabilize the cells with the permeabilization buffer.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. Add the cocktail to the cells and incubate in the dark at room temperature.
-
Washing: Wash the cells multiple times with the wash buffer to remove unreacted reagents.
-
Counterstaining and Imaging: Stain the nuclei with a nuclear counterstain like DAPI. Wash with PBS and mount the sample for fluorescence microscopy.
Visualizations
Caption: General workflow for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Synthetic workflow for alkyne-modified nucleoside triphosphates.
Caption: Experimental workflow for EdU-based cell proliferation analysis.
References
- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 7-TFA-ap-7-Deaza-dG for DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-TFA-ap-7-Deaza-dG (7-(4,4,4-trifluoro-3-(prop-2-yn-1-ylamino)butanamido)-7-deaza-2'-deoxyguanosine) is a modified nucleoside that serves as a valuable tool in modern molecular biology and drug development. It belongs to the class of 7-deazapurine analogs, which are characterized by the replacement of the N7 atom of the purine ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairs and reduces the propensity for G-quadruplex formation, thereby improving the efficiency of PCR and sequencing of GC-rich DNA regions.[1][2][3][4]
The key feature of this compound is the presence of a terminal alkyne group, which makes it a substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This allows for the efficient and specific covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or drug candidates, to DNA. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Core Properties and Advantages
The unique chemical structure of this compound imparts several advantageous properties for its use in DNA synthesis and modification:
-
Click Chemistry Compatibility: The terminal alkyne moiety allows for highly efficient and specific labeling of DNA through CuAAC reactions.
-
Reduced Secondary Structure Formation: Like other 7-deaza-dG analogs, it minimizes Hoogsteen base pairing, which is beneficial for the amplification and sequencing of GC-rich DNA templates.
-
Increased Stability in Mass Spectrometry: Oligonucleotides containing 7-deazapurines exhibit greater stability during analysis by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).
Data Presentation
Table 1: Representative Incorporation Efficiency of 7-Alkynyl-7-Deaza-dG Analogs
| Modified Nucleotide | DNA Polymerase | Relative Incorporation Efficiency (Compared to dGTP) | Reference |
| 7-octadiynyl-7-deaza-dGTP | Taq Polymerase | High (can fully replace dGTP in PCR) | |
| 7-ethynyl-7-deaza-dGTP | Therminator DNA Polymerase | Substrate for single nucleotide incorporation |
Note: The efficiency can vary depending on the specific polymerase, the length and nature of the alkyne linker, and the reaction conditions.
Table 2: Representative Thermal Stability of DNA Containing 7-Alkynyl-7-Deaza-dG Analogs
The introduction of modifications at the 7-position of 7-deazaguanine can influence the thermal stability of the DNA duplex. The table below shows representative data for a similar modification.
| Modification | Change in Melting Temperature (ΔTm) per Modification | Reference |
| 7-octadiynyl-7-deaza-dG | +1 to +2 °C |
Note: The actual ΔTm will depend on the specific sequence context, the nature of the modification, and the buffer conditions.
Experimental Protocols
Synthesis of this compound Phosphoramidite
The synthesis of the phosphoramidite of this compound is a multi-step process that begins with a suitable 7-deaza-2'-deoxyguanosine derivative. The following is a generalized protocol based on established synthetic routes for similar molecules.
Materials:
-
7-Iodo-7-deaza-2'-deoxyguanosine
-
Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)
-
Reagents for Sonogashira coupling (e.g., Pd catalyst, Cu(I) salt, alkyne)
-
Amine-containing linker with a TFA protecting group
-
Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (e.g., pyridine, acetonitrile, dichloromethane)
-
Silica gel for column chromatography
Methodology:
-
Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups of 7-iodo-7-deaza-2'-deoxyguanosine using appropriate protecting groups like dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS).
-
Sonogashira Coupling: Perform a palladium-catalyzed Sonogashira cross-coupling reaction between the protected 7-iodo-7-deaza-2'-deoxyguanosine and a suitable alkyne to introduce the alkyne functionality at the 7-position.
-
Linker Attachment: Couple the amine-containing linker with the TFA protecting group to the terminal alkyne.
-
Deprotection: Selectively deprotect the 3'-hydroxyl group.
-
Phosphitylation: React the free 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite.
-
Purification: Purify the final product using silica gel column chromatography.
Solid-Phase DNA Synthesis using this compound Phosphoramidite
The incorporation of the this compound phosphoramidite into an oligonucleotide is performed using a standard automated DNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled pore glass (CPG) solid support
-
Ancillary reagents for DNA synthesis (activator, capping solution, oxidizing solution, deblocking solution)
-
Anhydrous acetonitrile
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for the incorporation of the modified base.
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration.
-
Automated Synthesis Cycle: The synthesis proceeds through the standard four steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed using a suitable deprotection solution (e.g., concentrated ammonium hydroxide or a milder alternative if base-sensitive modifications are present).
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Modified DNA
This protocol describes the labeling of the alkyne-modified oligonucleotide with an azide-containing molecule.
Materials:
-
Alkyne-modified oligonucleotide containing this compound
-
Azide-containing molecule (e.g., fluorescent dye azide, biotin azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA for aqueous solutions)
-
Buffer (e.g., phosphate buffer, pH 7)
-
Organic co-solvent if needed (e.g., DMSO, t-butanol)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, the azide-containing molecule, and the buffer.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the copper(I)-stabilizing ligand.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the catalyst solution.
-
Incubation: Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the labeled oligonucleotide from the excess reagents and byproducts using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
Visualization of Workflows and Concepts
Caption: Overall workflow for the synthesis and application of this compound.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: The principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound is a versatile and powerful tool for the synthesis of modified DNA. Its ability to be incorporated into oligonucleotides using standard phosphoramidite chemistry, combined with its reactivity in click chemistry, opens up a wide range of possibilities for labeling, tracking, and functionalizing DNA in various research and development applications. The reduction of secondary structures in GC-rich regions is an additional benefit that enhances its utility in molecular diagnostics and genomics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click chemistry to construct fluorescent oligonucleotides for DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Core of 7-TFA-ap-7-Deaza-dG in Click Chemistry: A Guide for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of 7-TFA-ap-7-Deaza-dG, a modified deoxynucleoside triphosphate analog, and its pivotal role in the realm of click chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental properties, experimental applications, and quantitative parameters associated with this versatile molecule.
Introduction to this compound and Click Chemistry
This compound, chemically known as 7-(3-trifluoroacetamido-1-propynyl)-7-deaza-2'-deoxyguanosine, is a synthetic analog of the natural nucleoside deoxyguanosine. The key modifications—the replacement of the nitrogen at the 7-position with a carbon (7-deaza) and the introduction of a trifluoroacetamido-propynyl group at this new position—endow it with unique chemical properties. Specifically, the terminal alkyne group makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of click chemistry.
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and specific. The CuAAC reaction, in particular, allows for the covalent ligation of an alkyne-containing molecule (like this compound) to an azide-containing molecule, forming a stable triazole linkage. This bioorthogonal reaction can be performed in complex biological environments with minimal side reactions, making it an invaluable tool for labeling and conjugating biomolecules.
Physicochemical and Handling Properties
A summary of the key properties of this compound is presented below. Proper storage is crucial to maintain its integrity for experimental use.
| Property | Value |
| Molecular Formula | C₁₇H₁₇F₃N₅O₅ |
| Molecular Weight | 444.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C for long-term storage |
Synthesis of this compound
The likely synthetic pathway commences with a 7-iodo-7-deaza-2'-deoxyguanosine derivative. This precursor is then coupled with N-propynyltrifluoracetamide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like DMF with an amine base (e.g., triethylamine).
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is in the labeling of DNA through the CuAAC reaction. The following is a generalized protocol for the click reaction with an azide-modified molecule (e.g., a fluorescent dye or biotin). This protocol may require optimization depending on the specific substrates and experimental context.
Materials:
-
Alkyne-modified DNA (containing this compound)
-
Azide-containing molecule (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
-
Nuclease-free water
-
Appropriate buffers (e.g., phosphate buffer)
Protocol for Labeling Oligonucleotides:
-
Preparation of Stock Solutions:
-
200 mM THPTA ligand in nuclease-free water.
-
100 mM CuSO₄ in nuclease-free water.
-
100 mM Sodium Ascorbate in nuclease-free water (prepare fresh).
-
10 mM Azide-containing molecule in DMSO.
-
Alkyne-modified oligonucleotide in nuclease-free water or buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide solution.
-
An excess of the azide-containing molecule stock solution (typically 4-50 equivalents relative to the oligonucleotide).
-
-
Incubate a 1:2 molar ratio of CuSO₄ and THPTA ligand for a few minutes before adding to the reaction mixture.
-
Add 25 equivalents of the pre-mixed THPTA/CuSO₄ solution to the oligonucleotide/azide mixture.
-
Initiate the reaction by adding 40 equivalents of freshly prepared sodium ascorbate.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 30-60 minutes. The reaction can be allowed to proceed for longer if necessary.
-
-
Purification:
-
The labeled oligonucleotide can be purified from the reaction components by methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Quantitative Data and Reaction Parameters
While extensive quantitative data specifically for this compound in click reactions is limited in publicly accessible literature, data from analogous 7-alkynyl-7-deazaadenosine and -uridine derivatives can provide valuable insights. The efficiency and kinetics of the CuAAC reaction are influenced by several factors.
| Parameter | Typical Range/Condition | Impact on Reaction |
| Reactant Concentration | >10 µM | Higher concentrations generally lead to faster reaction rates. |
| Copper(I) Concentration | 1-5 mM | Catalytic amount; higher concentrations can increase rate but also potential for oxidative damage to DNA. |
| Ligand to Copper Ratio | 2:1 to 5:1 (Ligand:Cu) | Ligands like THPTA and TBTA stabilize the Cu(I) oxidation state, accelerate the reaction, and protect biomolecules. |
| Reducing Agent | 10-50 mM (Sodium Ascorbate) | In excess to ensure reduction of Cu(II) to the active Cu(I) catalyst. |
| Solvent | Aqueous buffers, often with co-solvents like DMSO or t-BuOH | Co-solvents can improve the solubility of hydrophobic reactants. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures. |
| pH | 6.0 - 8.0 | The reaction is tolerant of a range of pH values typical for biological experiments. |
| Reaction Time | 30 minutes to several hours | Generally proceeds to high completion within 1-2 hours. |
| Yield | Often quantitative or near-quantitative (>90%) | Highly efficient reaction under optimized conditions.[1] |
Applications in Research and Drug Development
The ability to specifically and efficiently label DNA with this compound opens up a wide array of applications in molecular biology, diagnostics, and therapeutics.
-
Fluorescent Labeling of DNA: By clicking fluorescent azides to DNA containing this modified nucleoside, researchers can visualize and track DNA in various applications, including fluorescence in situ hybridization (FISH), single-molecule tracking, and super-resolution microscopy.
-
Immobilization of DNA: DNA can be attached to solid supports (e.g., microarrays, beads) that are functionalized with azide groups. This is useful for creating diagnostic platforms and for studying DNA-protein interactions.
-
Assembly of DNA Nanostructures: The specific and covalent nature of the click reaction allows for the precise assembly of complex DNA-based nanostructures and materials.
-
Drug Delivery and Therapeutic Applications: The triazole linkage formed is highly stable in biological systems. This allows for the conjugation of therapeutic agents, such as small molecule drugs or peptides, to oligonucleotides for targeted delivery.
Conclusion
This compound stands as a powerful tool for the chemical modification of DNA. Its integration into the click chemistry paradigm provides a robust and versatile platform for a multitude of applications in life sciences and drug development. The high efficiency, specificity, and biocompatibility of the CuAAC reaction, coupled with the ability to incorporate this modified nucleoside into DNA, ensures its continued relevance in advancing molecular research and therapeutic strategies. Further research into the precise quantitative aspects of its reactivity and the development of novel applications will undoubtedly expand its utility in the scientific community.
References
understanding 7-deazaguanine modifications
An In-Depth Technical Guide to 7-Deazaguanine Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaguanine and its derivatives represent a fascinating class of modified nucleobases found across all domains of life, playing critical roles in a variety of biological processes. These modifications, where the nitrogen at position 7 of the purine ring is replaced by a carbon, are found in both transfer RNA (tRNA) and, as more recently discovered, in DNA.[1][2][3] Their functions are diverse, ranging from fine-tuning translation efficiency and accuracy to protecting viral genomes from host defense mechanisms.[1][4] In tRNA, the most well-known 7-deazaguanine derivatives are queuosine (Q) and archaeosine (G+). Queuosine is found in the anticodon loop of specific tRNAs in bacteria and eukaryotes, where it modulates codon-anticodon interactions. Archaeosine, on the other hand, is characteristic of archaeal tRNAs, located in the D-loop and contributing to tRNA stability. The discovery of 7-deazaguanine modifications in the DNA of bacteriophages and bacteria has unveiled their role in restriction-modification systems and as a defense mechanism against host nucleases.
The biosynthesis of these complex molecules originates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀). This precursor is then utilized in distinct pathways to generate the various 7-deazaguanine derivatives that are subsequently incorporated into RNA or DNA by tRNA-guanine transglycosylases (TGTs). The regulation of 7-deazaguanine biosynthesis is, in some bacteria, controlled by a class of riboswitches known as the preQ₁ riboswitch, which senses the downstream intermediate 7-aminomethyl-7-deazaguanine (preQ₁).
This technical guide provides a comprehensive overview of 7-deazaguanine modifications, focusing on their biosynthesis, function, and the experimental methodologies used for their study. It is intended for researchers, scientists, and drug development professionals who are interested in the biology of nucleic acid modifications and their potential as therapeutic targets.
Data Presentation
Key Enzymes in 7-Deazaguanine Biosynthesis
| Enzyme Name | Gene Name(s) | EC Number | Function | Organism(s) |
| GTP cyclohydrolase I | folE | 3.5.4.16 | Converts GTP to 7,8-dihydroneopterin triphosphate (H₂NTP). | Bacteria, Archaea |
| 6-carboxy-5,6,7,8-tetrahydropterin synthase | queD | --- | Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). | Bacteria, Archaea |
| 7-carboxy-7-deazaguanine synthase | queE | 4.3.99.3 | Converts CPH₄ to 7-carboxy-7-deazaguanine (CDG). | Bacteria, Archaea |
| 7-cyano-7-deazaguanine synthase | queC | 6.3.4.20 | Converts CDG to 7-cyano-7-deazaguanine (preQ₀). | Bacteria, Archaea |
| preQ₀ reductase | queF | 1.7.1.13 | Reduces preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁). | Bacteria |
| tRNA-guanine transglycosylase (TGT) | tgt | 2.4.2.29 | Inserts preQ₁ or queuine into tRNA. | Bacteria, Eukaryotes |
| Archaeal tRNA-guanine transglycosylase | aTGT | 2.4.2.- | Inserts preQ₀ into archaeal tRNA. | Archaea |
| S-adenosylmethionine:tRNA ribosyltransferase-isomerase | queA | 2.4.2.- | Involved in the conversion of the preQ₁-modified tRNA to queuosine-modified tRNA. | Bacteria |
| Archaeosine synthase | arcS | --- | Involved in the conversion of preQ₀-modified tRNA to archaeosine-modified tRNA. | Euryarchaeota |
Known 7-Deazaguanine Derivatives in DNA
| Modification | Abbreviation | Organism(s) Found | Putative Function |
| 2'-deoxy-7-cyano-7-deazaguanosine | dPreQ₀ | Salmonella enterica serovar Montevideo, Escherichia phage CAjan | Protection from host restriction enzymes. |
| 2'-deoxy-7-amido-7-deazaguanosine | dADG | Salmonella enterica serovar Montevideo | Protection from host restriction enzymes. |
| 2'-deoxy-7-aminomethyl-7-deazaguanosine | dPreQ₁ | Escherichia phage CAjan | Protection from host restriction enzymes. |
| 2'-deoxy-archaeosine | dG⁺ | Enterobacteria phage 9g | Protection from host restriction enzymes. |
| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | mdPreQ₁ | Cellulophaga phage phiSM | Protection from host restriction enzymes. |
| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | fdPreQ₁ | Flavobacterium phage vB_FspM_immuto_2–6A | Protection from host restriction enzymes. |
| 2'-deoxy-7-deazaguanine | dDG | Cellulophaga phage phiST | Protection from host restriction enzymes. |
| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG | Cellulophaga phage phiST | Protection from host restriction enzymes. |
Experimental Protocols
Detection and Quantification of 7-Deazaguanine Modifications in DNA by LC-MS/MS
This protocol outlines the general workflow for the sensitive detection and quantification of 7-deazaguanine derivatives in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Genomic DNA Isolation: Isolate high-purity genomic DNA from the organism of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Enzymatic Digestion of DNA:
-
Digest 1-5 µg of genomic DNA to constituent deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for 12-24 hours.
-
The completion of digestion can be monitored by analyzing a small aliquot on a 1% agarose gel.
-
-
Sample Cleanup:
-
Remove proteins and enzymes from the digest by filtration through a 10 kDa molecular weight cutoff filter.
-
The filtrate containing the deoxynucleosides is collected for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture onto a reverse-phase C18 HPLC column.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The eluent from the HPLC is directed to a triple quadrupole mass spectrometer operating in positive ion mode.
-
Utilize multiple reaction monitoring (MRM) to detect and quantify the specific 7-deazaguanine derivatives. This involves monitoring the transition of the protonated molecular ion ([M+H]⁺) to a specific product ion corresponding to the base.
-
-
Quantification:
-
Generate standard curves for each 7-deazaguanine derivative of interest using synthetic standards of known concentrations.
-
Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve.
-
Normalize the amount of the modified nucleoside to the amount of a canonical nucleoside (e.g., deoxyguanosine) to determine the relative abundance.
-
In Vitro Assay for tRNA-Guanine Transglycosylase (TGT) Activity
This protocol describes a method to measure the activity of TGT enzymes, which catalyze the exchange of guanine for a 7-deazaguanine derivative in tRNA.
Methodology:
-
Preparation of Substrates:
-
tRNA Substrate: In vitro transcribe a specific tRNA known to be a substrate for the TGT of interest (e.g., tRNATyr) using T7 RNA polymerase. The transcript should lack the modified base at the target position.
-
Base Substrate: Prepare a solution of the 7-deazaguanine derivative to be tested (e.g., preQ₁, queuine) at a known concentration. Radiolabeled bases can be used for sensitive detection.
-
-
Enzyme Purification: Purify the recombinant TGT enzyme using standard protein purification techniques (e.g., affinity chromatography).
-
TGT Reaction:
-
Set up a reaction mixture containing the purified TGT enzyme, the in vitro transcribed tRNA, the base substrate, and a suitable reaction buffer (e.g., HEPES buffer with MgCl₂ and DTT).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for bacterial TGTs).
-
Take aliquots at different time points to monitor the reaction progress.
-
-
Analysis of tRNA Modification:
-
If using a radiolabeled base: Precipitate the tRNA from the reaction mixture, wash to remove unincorporated radiolabeled base, and quantify the incorporated radioactivity by scintillation counting.
-
If using a non-radiolabeled base: Digest the tRNA to nucleosides as described in the LC-MS/MS protocol and analyze the incorporation of the modified base by LC-MS.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the time course data.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.
-
Visualizations
Biosynthetic Pathway of Queuosine and Archaeosine
Caption: Biosynthesis of Queuosine and Archaeosine.
Mechanism of the preQ₁ Riboswitch
Caption: Regulation by the preQ₁ Riboswitch.
General Workflow for 7-Deazaguanine Modification Analysis
References
Methodological & Application
Application Notes and Protocols for 7-TFA-ap-7-Deaza-dG Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 7-TFA-ap-7-Deaza-dG, a modified deoxynucleoside, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile bioorthogonal reaction enables the precise and efficient labeling and conjugation of oligonucleotides for a wide range of applications in research, diagnostics, and drug development.
Introduction
This compound, presumed to be 7-(N-trifluoroacetyl-aminopropargyl)-7-deaza-2'-deoxyguanosine, is a modified nucleoside analog designed for incorporation into synthetic DNA. The key feature of this molecule is the terminal alkyne group on the 7-deazaguanine base, which serves as a handle for "click" chemistry. The 7-deaza modification prevents potential side reactions and maintains duplex stability. The trifluoroacetyl protecting group on the amino function of the propargyl linker can be readily removed under standard deprotection conditions. This reagent allows for the post-synthetic modification of DNA with a vast array of molecules, including fluorophores, biotin, peptides, and therapeutic agents, with high specificity and efficiency.[1][2]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and robust reaction that forms a stable triazole linkage between an alkyne and an azide.[3] Its bioorthogonal nature ensures that the reaction proceeds with high selectivity in complex biological mixtures, making it an ideal tool for bioconjugation.
Applications
The ability to introduce specific modifications into oligonucleotides via this compound and click chemistry opens up a multitude of possibilities in various fields:
-
Drug Discovery and Development: Click chemistry is a valuable tool in drug discovery for creating libraries of modified oligonucleotides (e.g., aptamers or antisense oligonucleotides) with enhanced properties, such as improved binding affinity, stability, and cellular uptake.[4] It is also employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
-
Diagnostics and Imaging: The attachment of fluorescent dyes or other reporter molecules allows for the sensitive detection and visualization of specific DNA sequences in applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.
-
Aptamer Development: The incorporation of modified nucleosides can enhance the structural diversity of oligonucleotide libraries, leading to the selection of aptamers with superior binding properties for various targets. The "Click-SELEX" method utilizes this approach to generate modified aptamers with improved affinities and specificities.[5]
-
Bioconjugation: This methodology facilitates the straightforward conjugation of DNA to other biomolecules like proteins and peptides, as well as to surfaces and nanoparticles, for the development of advanced materials and biosensors.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into an oligonucleotide and its subsequent modification via CuAAC click chemistry. Optimization may be required depending on the specific oligonucleotide sequence, the azide-containing molecule, and the desired application.
Protocol 1: Incorporation of this compound into Oligonucleotides
This compound is typically introduced into an oligonucleotide during standard automated solid-phase phosphoramidite chemistry. The corresponding phosphoramidite reagent is commercially available from various suppliers. The coupling efficiency of 7-alkynyl-7-deaza-dG phosphoramidites is generally high, comparable to that of natural nucleosides.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Alkyne-Modified Oligonucleotide
This protocol describes the "clicking" of an azide-containing molecule onto an oligonucleotide functionalized with this compound.
Materials:
-
Alkyne-modified oligonucleotide (containing this compound)
-
Azide-containing molecule (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Solvents: DMSO, t-BuOH, and nuclease-free water
-
Buffer: Triethylammonium acetate (TEAA) buffer, pH 7.0
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.
| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Alkyne-modified Oligonucleotide | 1 mM | 100 µM | 10 µL |
| Azide-containing Molecule | 10 mM in DMSO | 1-5 mM (10-50 eq.) | 10-50 µL |
| TEAA Buffer (pH 7.0) | 2 M | 200 mM | 10 µL |
| DMSO | - | As needed | to 50 µL |
| Catalyst Premix | |||
| CuSO₄ | 20 mM in water | 1 mM | 5 µL |
| TBTA Ligand | 50 mM in DMSO/t-BuOH | 5 mM | 10 µL |
| Sodium Ascorbate (freshly prepared) | 100 mM in water | 5 mM | 5 µL |
| Nuclease-free Water | - | - | to 100 µL |
Note: The ratio of azide to alkyne can be varied, with an excess of the azide typically used to drive the reaction to completion.
-
Catalyst Preparation: Prepare a premix of CuSO₄ and the TBTA ligand and let it stand for a few minutes before adding to the reaction mixture.
-
Reaction Incubation: Add the catalyst premix and then the freshly prepared sodium ascorbate to the reaction tube. Vortex the mixture gently. Incubate the reaction at room temperature for 1-4 hours or overnight. For larger scale reactions, incubation at 45°C for 1 hour can be effective.
-
Reaction Quenching and Purification: Upon completion, the reaction can be stopped by the addition of EDTA to chelate the copper ions. The click-modified oligonucleotide is then purified to remove excess reagents and byproducts. Common purification methods include:
-
Ethanol Precipitation: A standard method to precipitate the oligonucleotide.
-
Size-Exclusion Chromatography: Using desalting columns to remove small molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high purity of the final product.
-
Polyacrylamide Gel Electrophoresis (PAGE): Useful for purifying longer oligonucleotides.
-
Data Presentation
Table 1: Representative Reaction Parameters for CuAAC on Alkyne-Modified Oligonucleotides
| Parameter | Typical Value/Range | Reference |
| Oligonucleotide Concentration | 20 - 200 µM | |
| Azide to Alkyne Ratio (molar eq.) | 1.5 - 50 | |
| Copper(I) Catalyst Concentration | 0.1 - 1 mM | |
| Ligand to Copper Ratio | 2:1 to 5:1 | |
| Reducing Agent Concentration | 5 mM | |
| Reaction Time | 1 - 16 hours | |
| Reaction Temperature | Room Temperature to 45°C | |
| Reported Yields | High to Quantitative (>95%) |
Visualizations
Workflow for Labeling an Oligonucleotide with a Fluorescent Dye
The following diagram illustrates a typical experimental workflow for the fluorescent labeling of a custom synthesized oligonucleotide containing a this compound modification.
Caption: Experimental workflow for fluorescent labeling of an oligonucleotide.
Conceptual Pathway for Click-SELEX
This diagram outlines the systematic evolution of ligands by exponential enrichment (SELEX) process, incorporating a click chemistry step for the generation of modified aptamers.
Caption: Workflow for the Click-SELEX process.
References
- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne ‘click’ reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azide-alkyne "click" reaction performed on oligonucleotides with the universal nucleoside 7-octadiynyl-7-deaza-2'-deoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
Application Notes and Protocols for the Incorporation of 7-TFA-ap-7-Deaza-dG into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the incorporation of the modified nucleoside, 7-(3-trifluoroacetylamino-1-propynyl)-7-deaza-2'-deoxyguanosine (7-TFA-ap-7-Deaza-dG), into synthetic oligonucleotides. This modification introduces a protected primary amine via a propargyl linker at the 7-position of a 7-deazaguanine base. The 7-deaza modification itself is known to disrupt Hoogsteen base pairing and can reduce the formation of G-quadruplex structures. The key feature of this modification is the terminal alkyne group, which, after deprotection of the trifluoroacetyl (TFA) group, becomes a reactive handle for post-synthetic "click" chemistry conjugation. This allows for the attachment of a wide variety of molecules, such as fluorescent dyes, quenchers, biotin, or therapeutic agents, to a specific site within an oligonucleotide sequence.
The trifluoroacetyl protecting group on the aminopropargyl linker is base-labile and can be removed during standard oligonucleotide deprotection conditions, making the subsequent click reaction straightforward. This modification is particularly valuable in the development of diagnostic probes, therapeutic oligonucleotides, and tools for molecular biology research.
Key Applications
-
Site-Specific Labeling: The primary application is to introduce a reactive alkyne handle at a specific position within an oligonucleotide for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][2][3] This allows for the precise attachment of:
-
Modulation of Secondary Structures: The 7-deaza modification at the guanine base disrupts the N7 hydrogen bonding involved in the formation of G-quadruplexes. This can be advantageous when synthesizing G-rich sequences that are prone to aggregation, thereby improving synthesis yields and the purity of the final oligonucleotide.
-
Development of Aptamers and Probes: The introduction of bulky side chains at the 7-position of deazapurines can influence the binding affinity and specificity of aptamers. The aminopropargyl linker can be used to attach moieties that enhance interaction with target molecules.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published in comparative tables, the following table summarizes the expected impact of related 7-deaza-dG and 7-alkynyl-7-deaza-dG modifications on oligonucleotide properties based on available literature. Researchers should perform their own characterization for oligonucleotides containing this specific modification.
| Property Measured | Unmodified Oligonucleotide | Oligonucleotide with 7-deaza-dG | Oligonucleotide with 7-alkynyl-7-deaza-dG | Reference(s) |
| Thermal Stability (Tm) | Sequence Dependent | ΔTm ≈ -1°C per modification | Generally stabilizing (ΔTm can be positive) | |
| G-Quadruplex Formation | Prone in G-rich sequences | Reduced or eliminated | Reduced or eliminated | |
| Nuclease Resistance | Susceptible | Similar to unmodified | May offer slight increase in resistance | |
| Click Reaction Efficiency | N/A | N/A | High (>95% with optimized protocols) |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides Containing this compound
This protocol outlines the steps for incorporating the this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.
Materials:
-
This compound CE-Phosphoramidite
-
Standard DNA synthesis reagents (A, C, T, G phosphoramidites, activator, capping reagents, oxidizing agent)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-nucleoside
-
Automated DNA synthesizer
Methodology:
-
Phosphoramidite Preparation: Dissolve the this compound CE-Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Synthesizer Setup: Install the phosphoramidite vial on a designated port on the DNA synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the modified base (represented by a user-defined base symbol).
-
Synthesis Cycle: The synthesis proceeds via the standard phosphoramidite chemistry cycle for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain with an acid solution (e.g., trichloroacetic acid in dichloromethane). b. Coupling: Activation of the incoming phosphoramidite (standard base or the modified this compound) with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and subsequent coupling to the 5'-hydroxyl of the growing chain. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial for this modified base to ensure high coupling efficiency. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Workflow Diagram for Solid-Phase Oligonucleotide Synthesis:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the removal of all protecting groups, including the TFA group from the modified base.
Materials:
-
Ammonium hydroxide solution (28-30%) or a mixture of ammonium hydroxide and methylamine (AMA)
-
Screw-cap vials
-
Heating block or oven
Methodology:
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial. Add the deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide or AMA).
-
Deprotection: Tightly seal the vial and heat at the recommended temperature and duration. Standard conditions are typically 55°C for 8-12 hours with ammonium hydroxide, or 65°C for 10-15 minutes with AMA. These conditions are sufficient to remove the standard base protecting groups, the cyanoethyl phosphate protecting groups, and the trifluoroacetyl (TFA) group from the aminopropargyl linker.
-
Recovery: After cooling to room temperature, carefully open the vial. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. Wash the CPG with nuclease-free water and combine the wash with the supernatant.
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or nuclease-free water.
Protocol 3: Post-Synthetic Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified oligonucleotide.
Materials:
-
Deprotected and purified oligonucleotide containing the 7-amino-propynyl-7-deaza-dG modification
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Nuclease-free water and DMSO
-
Appropriate buffers (e.g., phosphate buffer)
Methodology:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in DMSO or water.
-
Prepare fresh stock solutions of copper(II) sulfate, THPTA ligand, and sodium ascorbate in nuclease-free water.
-
-
Reaction Setup: a. In a microcentrifuge tube, combine the oligonucleotide solution and the azide-functionalized molecule. b. Add the THPTA ligand solution to the mixture. c. Add the copper(II) sulfate solution. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of reactants should be optimized, but typical starting points are: 10-50 µM oligonucleotide, 5-10 fold molar excess of the azide, 10-20 fold molar excess of sodium ascorbate, and a catalytic amount of the copper/ligand complex.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
Purification: Purify the labeled oligonucleotide from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography (e.g., desalting column), or HPLC.
Workflow Diagram for Post-Synthetic "Click" Conjugation:
Caption: Post-synthetic labeling via CuAAC "click" chemistry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Suboptimal phosphoramidite concentration- Moisture in reagents or lines- Insufficient coupling time | - Ensure phosphoramidite is fully dissolved and at the correct concentration.- Use fresh, anhydrous acetonitrile.- Increase the coupling time for the modified base. |
| Incomplete TFA Deprotection | - Insufficient deprotection time or temperature | - Ensure the deprotection conditions (time and temperature) are adequate for complete removal of the TFA group. AMA is generally very effective. |
| Low "Click" Reaction Yield | - Inactive catalyst- Degradation of oligonucleotide or azide- Suboptimal reaction conditions | - Use freshly prepared sodium ascorbate and ensure an oxygen-free environment for the reaction.- Confirm the integrity of the starting materials.- Optimize reactant concentrations, temperature, and incubation time. |
| Oligonucleotide Degradation | - Nuclease contamination- Harsh deprotection conditions for other modifications | - Use nuclease-free water and reagents.- If other sensitive modifications are present, consider milder deprotection strategies and ensure their compatibility with the TFA-ap-7-deaza-dG modification. |
Conclusion
The incorporation of this compound into oligonucleotides provides a robust and versatile method for the site-specific introduction of a reactive alkyne handle. This enables the straightforward post-synthetic conjugation of a wide array of molecules through click chemistry, expanding the functional possibilities of synthetic oligonucleotides for research, diagnostic, and therapeutic applications. By following the detailed protocols and considering the potential challenges, researchers can successfully synthesize and utilize these modified oligonucleotides in their work.
References
Application Notes and Protocols for the Enzymatic Incorporation of 7-TFA-ap-7-Deaza-dG Triphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties, enzymatic incorporation, and applications of 7-trifluoroacetyl-aminopropargyl-7-deaza-2'-deoxyguanosine-5'-triphosphate (7-TFA-ap-7-Deaza-dGTP). This modified nucleotide is a valuable tool for the synthesis of modified nucleic acids for various applications in molecular biology, diagnostics, and drug development.
Introduction
7-TFA-ap-7-Deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP). It features two key modifications: the substitution of the nitrogen at position 7 of the guanine base with a carbon atom (7-deaza modification) and the attachment of a trifluoroacetyl-protected aminopropargyl group at this new 7-position.
The 7-deaza modification prevents the formation of Hoogsteen base pairs, which are involved in the formation of secondary structures like G-quadruplexes in GC-rich DNA sequences. By disrupting these secondary structures, 7-deaza-dGTP analogs can significantly improve the efficiency and fidelity of PCR amplification and sequencing of GC-rich templates.[1][2]
The aminopropargyl linker with a TFA protecting group provides a reactive handle for post-synthetic modifications. The trifluoroacetyl (TFA) group is a labile protecting group for the primary amine. Once removed, the exposed amine can be readily coupled to various molecules such as fluorophores, biotin, or cross-linking agents, enabling the site-specific labeling of DNA.
Data Presentation: Polymerase Recognition of 7-Substituted 7-Deaza-dGTPs
Table 1: Competitive Incorporation of 7-Substituted 7-Deaza-dGTPs by Bst DNA Polymerase
| Modified dGTP Analog | Substituent at 7-Position | Incorporation Relative to dGTP (%) |
| 7-deaza-dGTP (dG7DTP) | -H | 33 |
| 7-methyl-7-deaza-dGTP (dGMeTP) | -CH3 | 42 |
| 7-vinyl-7-deaza-dGTP (dGViTP) | -CH=CH2 | 38 |
| 7-ethynyl-7-deaza-dGTP (dGETP) | -C≡CH | 58 |
| 7-phenyl-7-deaza-dGTP (dGPhTP) | -C6H5 | 67 |
| Data adapted from a study on competitive primer extension assays.[3] This data suggests that even bulky substituents at the 7-position are well-tolerated and in some cases, preferred by DNA polymerases. |
Table 2: Polymerase Compatibility with 7-Alkyne-Substituted 7-Deaza-dNTPs
| Modified Nucleotide | Polymerase | Application |
| 7-Ethynyl-7-deaza-dATP | Pwo, Deep Vent (exo-), KOD XL | PCR |
| This information for a related alkyne-modified deaza-purine triphosphate indicates compatibility with proofreading polymerases.[4] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-TFA-ap-7-Deaza-dGTP
This protocol is designed to improve the amplification of DNA templates with high GC content by reducing the formation of secondary structures.
Materials:
-
DNA template (with GC-rich region)
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Pfu, or a blend)
-
10X PCR buffer
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-TFA-ap-7-Deaza-dGTP (10 mM solution)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: For a 50 µL reaction, combine the following components in a PCR tube on ice.
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix (dATP, dCTP, dTTP) | 1 µL | 200 µM each |
| dGTP (10 mM) | 0.5 µL | 100 µM |
| 7-TFA-ap-7-Deaza-dGTP (10 mM) | 1.5 µL | 300 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | 1-5 µL | 10-100 ng |
| DNA Polymerase | 0.5 µL | 1-2.5 units |
| Nuclease-free water | Up to 50 µL | - |
-
Perform Thermal Cycling: The following cycling conditions are a general guideline and should be optimized for your specific primers and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze PCR Product: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the target sequence.
Protocol 2: Post-PCR Fluorescent Labeling of DNA
This protocol describes the deprotection of the TFA group and subsequent labeling of the amine-modified PCR product with an amine-reactive fluorescent dye.
Materials:
-
PCR product containing 7-ap-7-Deaza-dG
-
Amine-reactive fluorescent dye (e.g., NHS-ester)
-
Ammonia solution (e.g., 30% ammonium hydroxide) or other suitable deprotection buffer
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
DNA purification column or kit
-
Nuclease-free water
Procedure:
Part A: Deprotection of the TFA Group
-
Purify the PCR product from the reaction mixture using a standard DNA purification kit to remove primers, dNTPs, and polymerase.
-
Elute the purified PCR product in nuclease-free water.
-
To deprotect the amine, add an equal volume of concentrated ammonium hydroxide to the purified PCR product.
-
Incubate at room temperature for 2-4 hours or at 55°C for 30-60 minutes.
-
Remove the ammonia by vacuum centrifugation. Resuspend the DNA pellet in nuclease-free water.
-
Purify the deprotected DNA using a DNA purification column to remove residual ammonia. Elute in the labeling buffer.
Part B: Fluorescent Labeling
-
Prepare a stock solution of the amine-reactive dye in anhydrous DMSO.
-
In a microcentrifuge tube, combine the deprotected, purified PCR product with the amine-reactive dye. The molar ratio of dye to DNA may need to be optimized, but a 10- to 50-fold molar excess of the dye is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purify the labeled DNA from the unreacted dye using a DNA purification kit. Ensure the kit is capable of removing small molecules.
-
The labeled DNA is now ready for use in applications such as fluorescence in situ hybridization (FISH), microarrays, or other imaging techniques.
Visualizations
Diagram 1: Workflow for PCR with 7-TFA-ap-7-Deaza-dGTP
Caption: PCR workflow using 7-TFA-ap-7-Deaza-dGTP.
Diagram 2: Post-Synthesis Labeling Workflow
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkyne-dATP (7-deaza-7-Ethynyl-dATP) [baseclick.eu]
Application Notes and Protocols for Nascent DNA Labeling Using 7-TFA-ap-7-Deaza-dG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to accurately identify and quantify nascent DNA synthesis is fundamental to understanding cell cycle progression, DNA replication and repair mechanisms, and assessing the effects of therapeutic agents on cell proliferation. 7-TFA-ap-7-Deaza-dG is a modified deoxynucleoside analog of guanosine designed for the metabolic labeling of newly synthesized DNA. This analog contains a terminal alkyne group, a bioorthogonal handle that facilitates covalent labeling with azide-functionalized reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This method offers a powerful alternative to traditional techniques such as BrdU incorporation, as it does not require harsh DNA denaturation steps for detection, thus better preserving cell and tissue architecture.[3]
These application notes provide a comprehensive overview, representative protocols, and key considerations for the use of this compound in nascent DNA labeling experiments.
Principle of the Method
The experimental workflow involves two main stages:
-
Metabolic Labeling: Cells or organisms are incubated with this compound. Proliferating cells actively synthesizing DNA will incorporate this analog into their genomic DNA in place of deoxyguanosine.
-
Click Chemistry Detection: Following labeling, cells are fixed and permeabilized. The incorporated alkyne-modified nucleoside is then detected by a click reaction with a fluorescently labeled azide (e.g., an Alexa Fluor azide), leading to a stable triazole linkage and allowing for visualization by fluorescence microscopy or quantification by flow cytometry.
Caption: Experimental workflow for nascent DNA labeling.
Key Considerations and Potential Limitations
-
Cellular Uptake and Metabolism: The efficiency of labeling is dependent on the transport of this compound into the cell and its subsequent phosphorylation to the triphosphate form, which is the substrate for DNA polymerases.
-
Incorporation Efficiency: While DNA polymerases are known to incorporate 7-deaza-dGTP during PCR, the efficiency of incorporation of 7-alkynyl-7-deazaguanosine analogs into cellular DNA can be variable.[4][5] It has been reported that 2'-Deoxy-7-deaza-7-ethynylguanosine (EdG) did not result in selective labeling in some studies, suggesting that optimization is critical.
-
Cytotoxicity: As with any nucleoside analog, it is crucial to determine the optimal concentration of this compound that allows for robust labeling without inducing significant cytotoxicity or cell cycle arrest. A dose-response experiment is highly recommended.
-
Comparison to EdU: 5-ethynyl-2'-deoxyuridine (EdU) is a widely used thymidine analog for nascent DNA labeling. While this compound offers an alternative for labeling the guanosine position, direct comparisons of labeling efficiency, signal-to-noise ratio, and cytotoxicity with EdU are necessary to determine the optimal probe for a given experimental system.
Quantitative Data Summary
Due to the novelty of this compound for nascent DNA labeling, comprehensive quantitative data is not yet widely available. The following tables are provided as templates for researchers to systematically collect and present their own validation and experimental data.
Table 1: Determination of Optimal Labeling Concentration of this compound
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) | Notes |
| 0 (Control) | 24 | 100 | Baseline | No labeling agent |
| 1 | 24 | |||
| 5 | 24 | |||
| 10 | 24 | |||
| 25 | 24 | |||
| 50 | 24 |
Table 2: Comparison of this compound with EdU for Nascent DNA Labeling
| Labeling Agent | Concentration (µM) | Incubation Time (hours) | Signal-to-Noise Ratio | % Labeled Cells (S-phase) |
| This compound | Optimal Conc. | 2 | ||
| EdU | 10 | 2 | ||
| No Label Control | N/A | 2 | 1.0 | 0 |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Assay Method |
| e.g., HeLa | MTT or similar | |||
| e.g., A549 | MTT or similar | |||
| e.g., Primary Cells | MTT or similar |
Experimental Protocols
The following protocols are representative and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Metabolic Labeling of Nascent DNA in Cultured Cells
Materials:
-
This compound
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in exponential growth phase
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, reducing agent like sodium ascorbate)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in DMSO or sterile water.
-
Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (start with a range of 1-50 µM).
-
Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard culture conditions. The incubation time will depend on the length of the S-phase of your cells and the desired labeling strategy (pulse or cumulative).
-
-
Cell Fixation:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS containing 1% BSA.
-
Protocol 2: Click Chemistry Detection of Incorporated this compound
Materials:
-
Labeled, fixed, and permeabilized cells on coverslips (from Protocol 1)
-
Fluorescent azide stock solution (e.g., in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution (prepare fresh)
-
Wash buffer (PBS with 1% BSA)
-
Nuclear counterstain
-
Mounting medium
Procedure:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail immediately before use.
-
For a typical reaction volume of 500 µL, combine the following in order:
-
PBS (to final volume)
-
Fluorescent azide (final concentration of 1-5 µM)
-
Copper(II) sulfate (final concentration of 100-500 µM)
-
Sodium ascorbate (final concentration of 1-5 mM)
-
-
Vortex briefly to mix.
-
-
Click Reaction:
-
Remove the wash buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with the wash buffer.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
-
Mounting and Imaging:
-
Wash the cells once with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Caption: Click chemistry reaction for DNA labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | - Inefficient metabolic labeling (concentration too low or incubation too short)- Ineffective cell permeabilization- Degraded click chemistry reagents | - Optimize this compound concentration and incubation time- Increase permeabilization time or detergent concentration- Use freshly prepared sodium ascorbate solution |
| High Background Fluorescence | - Excess fluorescent azide- Insufficient washing | - Decrease the concentration of the fluorescent azide- Increase the number and duration of wash steps |
| Cell Death or Altered Morphology | - Cytotoxicity of this compound | - Perform a dose-response curve to determine the optimal, non-toxic concentration- Reduce the incubation time |
Conclusion
This compound presents a promising tool for the metabolic labeling of nascent DNA, offering an alternative to thymidine analogs. Successful application of this reagent requires careful optimization of labeling conditions and thorough validation of its effects on the biological system under investigation. The protocols and guidelines provided here serve as a starting point for researchers to develop robust and reliable assays for studying DNA synthesis and cell proliferation.
References
- 1. Single-cell nascent RNA sequencing using click-chemistry unveils coordinated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biotium.com [biotium.com]
- 4. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Amplifying Challenging GC-Rich DNA Sequences Using 7-Deaza-dGTP Analogs
Application Notes for Researchers, Scientists, and Drug Development Professionals
The amplification of GC-rich DNA sequences by Polymerase Chain Reaction (PCR) is a significant challenge in molecular biology, often leading to low yield, non-specific products, or complete reaction failure. These difficulties arise from the high melting temperature of GC-rich regions and their propensity to form stable secondary structures, such as hairpins and G-quadruplexes, which impede DNA polymerase activity. To overcome these obstacles, modified nucleotides have been developed, with 7-deaza-dGTP and its derivatives being prominent solutions. This document provides detailed application notes and protocols for the use of a hot-start version of 7-deaza-dGTP, exemplified by commercially available reagents like CleanAmp™ 7-deaza-dGTP, which is functionally analogous to 7-TFA-ap-7-Deaza-dG.
Mechanism of Action
Standard deoxyguanosine triphosphate (dGTP) has a nitrogen atom at the 7th position of the purine ring, which is involved in Hoogsteen base pairing, contributing to the formation of secondary structures in GC-rich regions. 7-deaza-dGTP is an analog of dGTP where the nitrogen at the 7th position is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, thereby reducing the stability of secondary structures without affecting the standard Watson-Crick base pairing with dCTP.[1][2] This leads to more efficient denaturation and primer annealing, allowing the DNA polymerase to process through these challenging templates.
Hot-start versions of 7-deaza-dGTP, such as those with a thermolabile protecting group at the 3'-hydroxyl position, provide an additional layer of specificity.[3][4][5] This protecting group blocks the incorporation of the nucleotide by DNA polymerase at lower temperatures, preventing non-specific amplification and primer-dimer formation that can occur during reaction setup. The protecting group is removed during the initial high-temperature denaturation step of the PCR, activating the nucleotide for incorporation.
Key Advantages
-
Improved Amplification of GC-Rich Regions: Successful amplification of templates with GC content up to 85% has been reported.
-
Increased Specificity: The hot-start mechanism minimizes non-specific amplification and the formation of primer-dimers.
-
Enhanced Product Yield: By reducing polymerase stalling, the yield of the desired amplicon is significantly increased.
-
Better Sequencing Results: Using a 7-deaza-dGTP mix in the initial PCR can improve the quality of subsequent Sanger sequencing of GC-rich amplicons.
Experimental Protocols
The following protocols are based on the use of hot-start 7-deaza-dGTP analogs. It is recommended to optimize the reaction conditions for each specific template and primer pair.
Protocol 1: Standard PCR Amplification of a GC-Rich Target
This protocol is a starting point for the amplification of a DNA template with high GC content.
1. Reagent Preparation:
-
Hot-Start 7-deaza-dGTP Mix: This can be a commercial mix or a custom blend. A common recommendation is a 3:1 ratio of 7-deaza-dGTP to dGTP. For very high GC content, a mix containing hot-start versions of all four dNTPs may provide better results.
-
DNA Polymerase: A standard Taq DNA polymerase is generally suitable.
-
Template DNA: High-quality, purified DNA is recommended.
-
Primers: Design primers with a melting temperature (Tm) appropriate for your PCR cycling conditions.
2. PCR Reaction Setup:
| Component | Final Concentration | 25 µL Reaction | 50 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL | 5.0 µL |
| MgCl₂ (if not in buffer) | 2.5 - 4.0 mM | Varies | Varies |
| Hot-Start 7-deaza-dGTP Mix | 400 - 800 µM total dNTPs | 2.0 µL | 4.0 µL |
| Forward Primer | 0.2 µM | 0.5 µL | 1.0 µL |
| Reverse Primer | 0.2 µM | 0.5 µL | 1.0 µL |
| Taq DNA Polymerase | 1.25 Units | 0.25 µL | 0.5 µL |
| Template DNA (e.g., human gDNA) | 5 ng | Varies | Varies |
| Nuclease-Free Water | - | to 25 µL | to 50 µL |
Note on MgCl₂ Concentration: The optimal MgCl₂ concentration may need to be adjusted, as dNTPs chelate Mg²⁺ ions. For every 0.2 mM increase in the total dNTP concentration, it is recommended to add an additional 1.0 mM of MgCl₂.
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation / Activation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 40 seconds | \multirow{3}{*}{35-40} |
| Annealing | 55-68°C | 30 seconds | |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Note on Annealing Temperature: The optimal annealing temperature should be determined empirically, for example, by running a gradient PCR.
Protocol 2: Multiplex PCR with GC-Rich Targets
Hot-start 7-deaza-dGTP can also be beneficial for multiplex PCR involving one or more GC-rich amplicons.
1. Reagent Preparation and Reaction Setup:
Follow the same guidelines as for standard PCR, ensuring that all primer pairs are compatible and have similar annealing temperatures. The final concentration of each primer may need to be optimized.
2. Thermal Cycling Conditions:
The cycling conditions will be similar to the standard protocol, with the annealing temperature chosen to be optimal for all primer pairs in the multiplex reaction.
Data Presentation
The following table summarizes the performance improvements observed when using hot-start 7-deaza-dGTP for the amplification of GC-rich DNA.
| Parameter | Standard dNTPs | Hot-Start 7-deaza-dGTP Mix | Reference(s) |
| Max. GC Content Amplified | Often fails with >70% GC | Up to 85% | , |
| Specificity | Prone to non-specific products and primer-dimers | Significantly reduced off-target amplification | , |
| Amplicon Yield | Low to none for difficult templates | Increased yield of the target amplicon | |
| Sequencing Quality | Poor for GC-rich templates | Improved read quality and reduced background | , |
Visualizations
Molecular Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for 7-TFA-ap-7-Deaza-dG in Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold standard for DNA sequence validation, relies on the precise termination of DNA synthesis using dideoxynucleotides (ddNTPs). For templates with high Guanine-Cytosine (GC) content, the formation of secondary structures can impede DNA polymerase, leading to ambiguous or failed sequencing results. To overcome this challenge, nucleotide analogs such as 7-deaza-dGTP are employed. This document provides detailed application notes and protocols for the use of a specialized analog, 7-TFA-ap-7-Deaza-dideoxyguanosine (7-TFA-ap-7-Deaza-ddG), in Sanger sequencing.
The 7-deaza modification at position 7 of the guanine base disrupts Hoogsteen base pairing, which is a primary contributor to the formation of secondary structures in GC-rich regions. This results in more uniform peak heights and reduced signal dropouts in the sequencing chromatogram. The "TFA-ap" moiety (trifluoroacetyl-aminopropargyl) provides an alkyne group, enabling the covalent attachment of fluorescent dyes through a highly efficient and specific "click chemistry" reaction. This allows for the in-house synthesis of custom dye terminators, offering flexibility in dye choice and potentially reducing costs.
Principle of 7-TFA-ap-7-Deaza-ddG in Sanger Sequencing
The utility of 7-TFA-ap-7-Deaza-ddG in Sanger sequencing is twofold:
-
Resolution of GC-rich Regions: The 7-deaza-guanine base prevents the formation of G-quadruplexes and other secondary structures that can cause premature termination or "stuttering" of the DNA polymerase. This leads to a more faithful representation of the underlying sequence.
-
Custom Dye Terminator Synthesis: The terminal alkyne group introduced by the TFA-ap linker serves as a handle for attaching azide-modified fluorescent dyes. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, which is highly specific and proceeds under mild conditions, preserving the integrity of the nucleotide and the dye.
The overall workflow involves two main stages: the synthesis of the fluorescent dye-terminator and its subsequent use in a standard Sanger sequencing protocol.
Experimental Protocols
Protocol 1: Synthesis of Fluorescent Dye-Labeled 7-Deaza-ddGTP Terminator
This protocol describes the conjugation of an azide-modified fluorescent dye to 7-TFA-ap-7-Deaza-ddGTP via a click chemistry reaction.
Materials:
-
7-TFA-ap-7-Deaza-ddGTP
-
Azide-modified fluorescent dye (e.g., Alexa Fluor™, Cy™ dyes)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 100 µL
-
7-TFA-ap-7-Deaza-ddGTP to a final concentration of 1 mM
-
Azide-modified fluorescent dye to a final concentration of 1.5 mM (1.5-fold molar excess)
-
THPTA to a final concentration of 5 mM
-
Sodium ascorbate (freshly prepared 100 mM solution) to a final concentration of 10 mM
-
Copper(II) sulfate to a final concentration of 1 mM
-
-
Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Quenching: Stop the reaction by adding 0.5 M EDTA to a final concentration of 20 mM.
-
Purification: Purify the dye-labeled terminator using reverse-phase high-performance liquid chromatography (RP-HPLC). The exact gradient will depend on the dye used and should be optimized.
-
Quantification: Determine the concentration of the purified dye-terminator using UV-Vis spectrophotometry, measuring the absorbance of the dye at its maximum absorbance wavelength.
Protocol 2: Sanger Sequencing using Custom 7-Deaza-ddGTP Dye Terminator
This protocol outlines the use of the custom-synthesized 7-deaza-ddGTP dye terminator in a cycle sequencing reaction. This protocol is a general guideline and may require optimization based on the DNA template, primer, and polymerase used.
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
Custom-synthesized 7-deaza-ddGTP dye terminator
-
Standard ddATP, ddCTP, and ddTTP dye terminators
-
Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)
-
Thermostable DNA polymerase (e.g., Taq FS)
-
Sequencing buffer
-
Nuclease-free water
Cycle Sequencing Reaction Setup (20 µL total volume):
| Component | Volume | Final Concentration |
| Sequencing Buffer (5X) | 4 µL | 1X |
| dNTP Mix (dGTP replaced with 7-deaza-dGTP if needed for the entire reaction) | 1 µL | 200-500 µM each |
| DNA Template (Plasmid) | Variable | 200-500 ng |
| DNA Template (PCR Product) | Variable | 20-80 ng |
| Sequencing Primer | 1 µL | 3.2 pmol |
| Custom 7-deaza-ddGTP Terminator | Variable | Optimized concentration |
| Standard ddNTP Terminators | Variable | Optimized concentration |
| DNA Polymerase | 1 µL | As recommended by manufacturer |
| Nuclease-free Water | To 20 µL |
Cycle Sequencing Program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Hold |
Post-Sequencing Cleanup and Analysis:
-
Purification: Purify the sequencing products to remove unincorporated dye terminators and salts. This can be done using ethanol/EDTA precipitation or column-based purification kits.
-
Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide and run on an automated capillary electrophoresis DNA sequencer.
-
Data Analysis: Analyze the resulting chromatogram using appropriate software to determine the DNA sequence.
Data Presentation
| Performance Metric | Standard dGTP Terminator | 7-Deaza-dGTP Terminator (Custom Synthesized) | Expected Improvement |
| Phred Quality Score (Q20+) Read Length | 450 bp | > 600 bp | Increased read length and accuracy |
| Signal Uniformity in GC-rich Regions | Uneven peaks, signal dropouts | More uniform peak heights | Improved base-calling confidence |
| Resolution of Compressions | Present | Significantly reduced or absent | Accurate sequencing through difficult regions |
| Flexibility in Dye Choice | Limited to commercial kits | High (any azide-modified dye) | Adaptable to specific instrument and experimental needs |
Visualizations
Logical Relationship of 7-TFA-ap-7-Deaza-dG in Sanger Sequencing
Caption: Workflow from this compound to DNA sequence data.
Experimental Workflow for Custom Sanger Sequencing
Caption: Step-by-step experimental workflow for custom Sanger sequencing.
Conclusion
The use of 7-TFA-ap-7-Deaza-ddG offers a powerful tool for overcoming the challenges of sequencing GC-rich DNA templates. By enabling the synthesis of custom dye terminators with the beneficial properties of the 7-deaza modification, researchers can achieve higher quality sequencing data with improved read length and accuracy for difficult templates. The provided protocols offer a starting point for the implementation of this technology in the laboratory. Further optimization of reaction conditions may be necessary to achieve the best results for specific applications.
Application Notes and Protocols: Synthesis of 7-TFA-ap-7-Deaza-dG Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza-2'-deoxyguanosine (7-deaza-dG) and its derivatives are crucial building blocks in the synthesis of modified oligonucleotides for various therapeutic and diagnostic applications. The replacement of the N7 nitrogen with a carbon atom allows for modifications at the 7-position without compromising Watson-Crick base pairing. This modification can enhance the binding affinity and nuclease resistance of oligonucleotides.[1] The introduction of a trifluoroacetylamino-propynyl (TFA-ap) group at the 7-position can further modulate the properties of the resulting oligonucleotides, making them valuable tools in drug development.
These application notes provide a detailed protocol for the chemical synthesis of 7-TFA-ap-7-Deaza-dG phosphoramidite, a key reagent for the incorporation of this modified nucleoside into synthetic DNA.
Synthesis Pathway Overview
The synthesis of this compound phosphoramidite is a multi-step process that begins with a protected 7-iodo-7-deaza-2'-deoxyguanosine derivative. The key steps include a Sonogashira cross-coupling reaction to introduce the trifluoroacetylamino-propynyl side chain, followed by protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.
Caption: Overall synthetic workflow for this compound phosphoramidite.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Protected 7-iodo-7-deaza-2'-deoxyguanosine | Various Sources | Synthesis Grade |
| N-Propargyltrifluoroacetamide | Various Sources | Synthesis Grade |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | Catalyst Grade |
| Copper(I) iodide | Sigma-Aldrich | Reagent Grade |
| Triethylamine | Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Glen Research | Reagent Grade |
| Pyridine | Sigma-Aldrich | Anhydrous |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Glen Research | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Protocol 1: Sonogashira Coupling for the Synthesis of this compound
This protocol describes the palladium-catalyzed cross-coupling of a protected 7-iodo-7-deaza-dG with N-propargyltrifluoroacetamide.
Caption: Workflow for the Sonogashira cross-coupling reaction.
Procedure:
-
To a solution of N2-isobutyryl-7-iodo-7-deaza-2'-deoxyguanosine (1.0 eq) in anhydrous DMF, add N-propargyltrifluoroacetamide (1.5 eq), triethylamine (3.0 eq), and copper(I) iodide (0.2 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an argon atmosphere for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired product.
Expected Yield: 70-85%
Protocol 2: 5'-DMT Protection
This protocol outlines the protection of the 5'-hydroxyl group of the modified nucleoside with a dimethoxytrityl (DMT) group.[2]
Procedure:
-
Dissolve the dried this compound derivative (1.0 eq) in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (1.2 eq) in portions over 30 minutes at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with methanol and concentrate the mixture.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
Expected Yield: 85-95%
Protocol 3: 3'-Phosphitylation
This final step converts the 3'-hydroxyl group into a phosphoramidite, making it ready for automated oligonucleotide synthesis.[3]
Caption: Step-by-step workflow for the 3'-phosphitylation reaction.
Procedure:
-
Dissolve the 5'-DMT-protected nucleoside (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0 °C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash chromatography on silica gel pre-treated with triethylamine, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the phosphoramidite as a white foam.
Expected Yield: 80-90%
Data Summary
| Synthesis Step | Key Reagents | Typical Yield (%) | Purity (by ³¹P NMR) |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, N-propargyltrifluoroacetamide | 70-85 | >95% (by ¹H NMR) |
| 5'-DMT Protection | DMT-Cl, Pyridine | 85-95 | >98% (by ¹H NMR) |
| 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 80-90 | >98% |
Storage and Handling
The final this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an argon atmosphere at -20°C. When preparing for oligonucleotide synthesis, the phosphoramidite should be dissolved in anhydrous acetonitrile. The stability of the solution is typically 3-5 days when stored properly on the synthesizer.[4]
References
Application Notes and Protocols for Solid-Phase Synthesis of 7-deaza-dG Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-deaza-2'-deoxyguanosine (7-deaza-dG) is a modified nucleoside analogue where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. This modification has significant implications for the properties of oligonucleotides, making it a valuable tool in various research and drug development applications. Notably, the absence of the N7 hydrogen bond acceptor prevents the formation of Hoogsteen base pairs, which are involved in the formation of G-quadruplex structures.[1] Consequently, incorporating 7-deaza-dG into G-rich sequences can disrupt these secondary structures, facilitating processes like PCR amplification and sequencing of GC-rich regions.[1] However, the 7-deaza-dG modification is known to be sensitive to the standard iodine-based oxidation step in solid-phase phosphoramidite chemistry, which can lead to degradation of the oligonucleotide.[1][2] This document provides detailed protocols for the successful solid-phase synthesis of 7-deaza-dG modified oligonucleotides, including a crucial alternative oxidation step, as well as methods for their purification and characterization.
Key Applications
The unique properties of 7-deaza-dG modified oligonucleotides make them suitable for a range of applications:
-
PCR and Sequencing of GC-Rich Regions: By preventing the formation of stable G-quadruplex structures, 7-deaza-dG modified primers and templates can significantly improve the efficiency and fidelity of PCR amplification and Sanger sequencing of DNA regions with high GC content.[1]
-
Aptamer Development: The incorporation of 7-deaza-dG can be used in the systematic evolution of ligands by exponential enrichment (SELEX) process to select for aptamers with specific binding properties, potentially enhancing their affinity and specificity for target molecules.
-
Diagnostics: Oligonucleotide probes containing 7-deaza-dG can be designed for various diagnostic assays where preventing self-association of G-rich sequences is critical for accurate target hybridization.
-
Structural Biology: These modified oligonucleotides serve as valuable tools for studying DNA structure and protein-DNA interactions by selectively disrupting Hoogsteen base pairing.
Data Presentation
Table 1: Reagents and Equipment for Solid-Phase Synthesis
| Reagent/Equipment | Description/Specification |
| DNA Synthesizer | Automated solid-phase oligonucleotide synthesizer |
| Solid Support | Controlled Pore Glass (CPG) pre-loaded with the initial nucleoside |
| Phosphoramidites | Standard A, C, T, and G phosphoramidites; 7-deaza-dG-CE phosphoramidite |
| Activator | 0.45 M Tetrazole in Acetonitrile or equivalent |
| Deblocking Solution | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) |
| Capping Reagents | Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF |
| Standard Oxidizer | 0.02 M Iodine in THF/Pyridine/Water |
| Alternative Oxidizer | 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in Acetonitrile |
| Cleavage & Deprotection | Concentrated Ammonium Hydroxide |
| Purification System | High-Performance Liquid Chromatography (HPLC) with a reverse-phase column |
| Analytical Instruments | UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI) |
Table 2: Comparison of Oxidation Methods for 7-deaza-dG Oligonucleotide Synthesis
| Parameter | Standard Iodine Oxidation | CSO Oxidation | Reference |
| Purity of crude oligo | Lower, with significant truncation at 7-deaza-dG sites | Higher, equivalent or better than standard synthesis | |
| Synthesis Yield | Reduced, especially with multiple incorporations | Significantly improved | |
| Integrity of 7-deaza-dG | Degradation observed | No damage to the modification | |
| Recommendation | Not recommended for more than two 7-deaza-dG incorporations | Recommended for all syntheses containing 7-deaza-dG |
Table 3: Expected Impact of 7-deaza-dG on Oligonucleotide Properties
| Property | Effect of 7-deaza-dG Incorporation | Quantitative Impact (Approximate) | Reference |
| Thermal Stability (Tm) | Decreases duplex stability | -1°C per modification | |
| G-Quadruplex Formation | Inhibits formation | Disrupts stable G-quartets | |
| PCR of GC-rich sequences | Improves amplification efficiency | Enables amplification of previously inaccessible templates | |
| Mass Spectrometry (MW) | Increases molecular weight | +1.008 Da per modification (C vs N) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 7-deaza-dG Modified Oligonucleotides
This protocol outlines the automated solid-phase synthesis cycle using phosphoramidite chemistry, with a critical modification to the oxidation step to accommodate the iodine-sensitive 7-deaza-dG.
1. Synthesis Setup:
- Equip the DNA synthesizer with the required phosphoramidites (A, C, G, T, and 7-deaza-dG), activator, deblocking, capping, and CSO oxidation solutions.
- Install the appropriate CPG solid support column for the desired 3'-terminal nucleoside.
- Program the desired oligonucleotide sequence into the synthesizer software.
2. Synthesis Cycle:
The synthesis proceeds in a stepwise 3' to 5' direction. For each nucleotide addition, the following cycle is performed:
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with 3% TCA in DCM.
-
The column is washed with acetonitrile.
-
The liberated DMT cation (orange color) can be monitored to determine coupling efficiency.
-
-
Step 2: Coupling
-
The 7-deaza-dG phosphoramidite (or a standard phosphoramidite) is activated with tetrazole and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
A standard coupling time of 2-5 minutes is generally sufficient.
-
The column is washed with acetonitrile.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
The column is washed with acetonitrile.
-
-
Step 4: Oxidation
-
Crucial Step: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Instead of the standard iodine solution, use 0.5 M CSO in acetonitrile.
-
The oxidation time should be extended to 3 minutes when using CSO.
-
The column is washed with acetonitrile.
-
3. Final Detritylation (Optional):
-
If "Trityl-Off" synthesis is desired, a final deblocking step is performed.
-
For "Trityl-On" synthesis (recommended for RP-HPLC purification), this step is skipped.
Protocol 2: Cleavage and Deprotection
1. Cleavage from Solid Support:
- Transfer the CPG support from the synthesis column to a screw-cap vial.
- Add concentrated ammonium hydroxide (typically 1-2 mL).
- Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
2. Deprotection of Bases and Phosphate Groups:
- Seal the vial tightly and heat at 55°C for 8-12 hours. This removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
- Cool the vial to room temperature.
3. Evaporation:
- Transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube.
- Evaporate the ammonia to dryness using a centrifugal evaporator.
4. Resuspension:
- Resuspend the crude oligonucleotide pellet in an appropriate buffer or sterile water for purification.
Protocol 3: HPLC Purification of 7-deaza-dG Modified Oligonucleotides
Reverse-phase HPLC is a common method for purifying synthetic oligonucleotides. "Trityl-On" purification is often preferred as the hydrophobic DMT group allows for good separation of the full-length product from shorter failure sequences.
1. HPLC Setup:
- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the oligonucleotide. A typical gradient might be 5-50% B over 30 minutes.
- Detection: UV absorbance at 260 nm.
2. Purification Procedure:
- Inject the resuspended crude "Trityl-On" oligonucleotide onto the HPLC column.
- The Trityl-On full-length product will be retained more strongly than the "Trityl-Off" failure sequences.
- Collect the major peak corresponding to the Trityl-On oligonucleotide.
3. Post-Purification Workup:
- Evaporate the collected fraction to dryness.
- To remove the 5'-DMT group, resuspend the pellet in 80% acetic acid and incubate at room temperature for 30 minutes.
- Quench the acid with a buffer or by co-evaporation with water.
- Desalt the purified oligonucleotide using a suitable method (e.g., gel filtration or ethanol precipitation).
- Resuspend the final product in sterile water or buffer.
Protocol 4: Characterization of 7-deaza-dG Modified Oligonucleotides
1. Quantification:
- Measure the absorbance of the purified oligonucleotide solution at 260 nm using a UV-Vis spectrophotometer.
- Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the oligonucleotide.
2. Purity Assessment by HPLC:
- Analyze a small aliquot of the final product by analytical HPLC using the same conditions as in the purification step to confirm purity.
3. Mass Spectrometry:
- Verify the identity of the synthesized oligonucleotide by mass spectrometry (MALDI-TOF or ESI-MS).
- The expected molecular weight should be calculated, accounting for the +1.008 Da mass difference for each 7-deaza-dG substitution compared to a standard dG.
4. Thermal Melting Analysis (Tm):
- To determine the effect of the 7-deaza-dG modification on duplex stability, a thermal melting experiment can be performed.
- Mix the modified oligonucleotide with its complementary strand in a suitable buffer.
- Monitor the change in UV absorbance at 260 nm as the temperature is slowly increased.
- The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated.
Mandatory Visualization
Caption: Workflow for solid-phase synthesis of 7-deaza-dG modified oligonucleotides.
Caption: Logical diagram illustrating the benefits of 7-deaza-dG modification.
References
Application Notes and Protocols for Labeling DNA with 7-TFA-ap-7-Deaza-dG for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of DNA in situ is a cornerstone of cellular and molecular biology research. This document provides detailed application notes and protocols for the fluorescent labeling of DNA using 7-TFA-ap-7-Deaza-dG, a modified deoxyguanosine analog. This method leverages the power of click chemistry, a bioorthogonal reaction, to covalently attach fluorescent dyes to newly synthesized DNA. The 7-trifluoroacetylaminopropargyl (TFA-ap) group at the 7-position of the 7-deazaguanine core provides a terminal alkyne handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the specific and efficient labeling of DNA with a wide variety of azide-modified fluorophores, enabling applications from confocal to super-resolution microscopy.
The 7-deaza modification of the guanine base helps to reduce the formation of G-quadruplex structures and minimizes quenching of some fluorophores, potentially leading to brighter signals.[1] This labeling strategy is compatible with both in vitro and in-cell applications, providing a versatile tool for studying DNA replication, localization, and dynamics.
Data Presentation
Table 1: Photophysical Properties of Common Azide-Modified Fluorophores for Click Chemistry
| Fluorophore (Azide Derivative) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | 71,000 |
| Cyanine3 (Cy3) Azide | 550 | 570 | 0.15 | 150,000 |
| Alexa Fluor 555 Azide | 555 | 565 | 0.10 | 150,000 |
| Cyanine5 (Cy5) Azide | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | 239,000 |
| TAMRA Azide | 555 | 580 | 0.40 | 91,000 |
| Sulfo-Cyanine5.5 Azide | 675 | 694 | 0.23 | 250,000 |
Note: Photophysical properties can vary depending on the local environment and conjugation to DNA. The values presented here are for the free dyes in aqueous solution and are sourced from manufacturer specifications and literature.
Table 2: Quantitative Parameters for Enzymatic Incorporation and Labeling
| Parameter | Value/Range | Notes |
| Enzymatic Incorporation | ||
| Recommended Polymerase | Taq DNA Polymerase | Known to incorporate 7-deaza-dGTP analogs.[1][2] |
| 7-aminopropargyl-7-deaza-dGTP:dGTP ratio | 1:3 to 1:1 | A 3:1 ratio of 7-deaza-dGTP to dGTP has been shown to be effective for PCR amplification.[3] For microscopy, a lower ratio may be sufficient and less disruptive to DNA structure. |
| Expected Labeling Density | Variable | Dependent on the incorporation efficiency of the polymerase, the concentration of the modified nucleotide, and the length of the DNA region being synthesized. |
| Click Reaction Efficiency | ||
| In vitro (oligonucleotides) | >90% | With optimized conditions. |
| In situ (cellular DNA) | High | Click chemistry is known for its high efficiency in biological systems.[4] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 7-aminopropargyl-7-deaza-dGTP into DNA via PCR
This protocol describes the incorporation of the alkyne-modified guanosine analog into a specific DNA fragment using Polymerase Chain Reaction (PCR). The trifluoroacetyl (TFA) protecting group on 7-TFA-ap-7-Deaza-dGTP is typically removed under standard DNA synthesis deprotection conditions to yield the reactive 7-aminopropargyl-7-deaza-dGTP. For enzymatic incorporation, it is assumed the triphosphate form (7-aminopropargyl-7-deaza-dGTP) is used.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA Polymerase and corresponding buffer
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP
-
7-aminopropargyl-7-deaza-dGTP
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mixture:
-
In a sterile PCR tube, combine the following components on ice:
-
DNA Template: 1-10 ng
-
Forward Primer: 0.5 µM
-
Reverse Primer: 0.5 µM
-
10x PCR Buffer: 5 µL
-
dNTP mix (without dGTP): 200 µM each
-
dGTP: 50 µM
-
7-aminopropargyl-7-deaza-dGTP: 150 µM (for a 3:1 ratio with dGTP)
-
Taq DNA Polymerase: 1-2.5 units
-
Nuclease-free water: to a final volume of 50 µL
-
-
Note: The optimal ratio of 7-aminopropargyl-7-deaza-dGTP to dGTP may need to be determined empirically for your specific application.
-
-
Perform PCR Amplification:
-
Use a standard PCR program with annealing and extension temperatures and times optimized for your primers and template. A typical program is as follows:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Purify the Alkyne-Modified DNA:
-
Purify the PCR product using a standard PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers.
-
Protocol 2: In Situ Labeling of Nascent DNA in Cultured Cells
This protocol describes the metabolic labeling of newly synthesized DNA in cultured cells with 7-aminopropargyl-7-deaza-dG followed by fluorescent labeling via click chemistry for microscopy.
Materials:
-
Cultured cells on coverslips
-
7-aminopropargyl-7-deaza-dG (nucleoside form)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click reaction buffer:
-
100 mM Tris-HCl, pH 8.5
-
1 mM CuSO₄
-
100 mM Ascorbic acid (prepare fresh)
-
Azide-modified fluorophore (e.g., Alexa Fluor 647 Azide)
-
-
Hoechst 33342 or DAPI for counterstaining
-
Mounting medium
Procedure:
-
Metabolic Labeling of Cells:
-
Culture cells to the desired confluency on sterile coverslips.
-
Add 7-aminopropargyl-7-deaza-dG to the cell culture medium to a final concentration of 10-20 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:
-
85 µL of 100 mM Tris-HCl, pH 8.5
-
1 µL of 100 mM CuSO₄
-
10 µL of 1 M Ascorbic acid (freshly prepared)
-
1-5 µM of Azide-modified fluorophore
-
-
Aspirate the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstain the nuclei with Hoechst 33342 (1 µg/mL) or DAPI (300 nM) in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a confocal or super-resolution microscope with the appropriate laser lines and filters for the chosen fluorophore and counterstain.
-
Visualizations
Figure 1: Experimental workflow for labeling DNA.
References
- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 7-TFA-ap-7-Deaza-dG Click Reactions
Welcome to the technical support center for 7-TFA-ap-7-Deaza-dG click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of click reaction is it used for?
This compound is a modified deoxyguanosine nucleoside that contains a terminal alkyne group. This modification makes it a reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where it can be conjugated with molecules containing an azide group.[1] This reaction is widely used for labeling and modifying oligonucleotides and other biomolecules.[2][]
Q2: What are the key components of a successful CuAAC reaction with this compound?
A successful CuAAC reaction requires the following core components:
-
An alkyne-containing molecule (in this case, your oligonucleotide modified with this compound).
-
An azide-containing molecule (your labeling reagent or conjugation partner).
-
A source of Copper(I) (Cu(I)), which is the active catalyst. This is often generated in situ from a Copper(II) salt like copper sulfate (CuSO₄) using a reducing agent.[4][5]
-
A reducing agent, most commonly sodium ascorbate, to maintain copper in the active Cu(I) state and prevent oxidation to the inactive Cu(II) state.
-
A copper-stabilizing ligand, such as THPTA or TBTA, to enhance catalyst activity, prevent precipitation, and protect biomolecules from oxidative damage.
Q3: Can I use a copper-free click chemistry method with my this compound-modified oligonucleotide?
The alkyne on this compound is a terminal alkyne, which is generally not reactive enough for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. SPAAC requires a strained cyclooctyne, such as DBCO, BCN, or DIBO. Therefore, you will need to use a copper-catalyzed (CuAAC) reaction.
Q4: How does the 7-deaza modification and the TFA group affect the reaction?
The 7-deaza modification in the purine ring can increase the stability of the resulting DNA duplex. The trifluoromethyl (TFA) group is an electron-withdrawing group that can increase the lipophilicity and metabolic stability of a molecule. While it's not expected to directly inhibit the click reaction, its electronic properties could subtly influence the reactivity of the alkyne.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My click reaction with this compound is resulting in a very low yield or no product. What are the likely causes and how can I resolve this?
Answer: Low or no product yield is one of the most common issues in CuAAC reactions. It can be attributed to several factors, primarily related to the catalyst's activity and the accessibility of the reactants.
Potential Causes and Solutions
| Potential Cause | Explanation | Solution | Citations |
| Catalyst Inactivation | The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen. | Ensure your reaction is protected from oxygen by using degassed solutions and/or performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Always use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I). | |
| Insufficient Catalyst | The concentration of the copper catalyst may be too low for an efficient reaction. | Increase the concentration of the copper salt and ligand. For bioconjugation, CuSO₄ concentrations between 0.05 mM and 0.25 mM are often effective. | |
| Ligand Issues | An inappropriate or insufficient amount of ligand can lead to catalyst instability and precipitation. | Use a water-soluble ligand like THPTA for aqueous reactions. Ensure an optimal ligand-to-copper ratio, typically ranging from 2:1 to 5:1. | |
| Reactant Accessibility | The alkyne on the 7-deaza-dG within a folded oligonucleotide may be sterically hindered and inaccessible to the azide. | Perform the reaction in the presence of a denaturing agent (e.g., DMSO or urea) to unfold the oligonucleotide and improve the accessibility of the alkyne. | |
| Copper Sequestration | Other components in your reaction mixture, such as thiols (from buffers like DTT) or other metal-chelating functional groups, can bind to the copper catalyst, making it unavailable for the reaction. | If possible, remove chelating agents from your reaction. You can also add an excess of the copper/ligand complex or a sacrificial metal like Zn(II) to bind to the interfering species. | |
| Reagent Degradation | Stock solutions, especially of sodium ascorbate, can degrade over time. | Always use freshly prepared sodium ascorbate solution for each experiment. Ensure the purity and integrity of your alkyne-modified oligonucleotide and azide partner. |
Issue 2: Poor Reproducibility Between Experiments
Question: I am observing inconsistent yields for my this compound click reaction between different experimental runs. What could be causing this?
Answer: Reproducibility issues often stem from subtle variations in reaction setup and reagent handling.
Potential Causes and Solutions
| Potential Cause | Explanation | Solution | Citations |
| Oxygen Exposure | Varying levels of dissolved oxygen in different experiments can lead to inconsistent catalyst activity. | Standardize your degassing procedure for all solutions to ensure minimal and consistent oxygen levels. | |
| Reagent Preparation | Inconsistent concentrations or degradation of stock solutions, particularly sodium ascorbate, can affect reaction efficiency. | Prepare fresh sodium ascorbate solution for every experiment. Re-verify the concentrations of your oligonucleotide and azide solutions. | |
| Order of Reagent Addition | The order in which reagents are added can impact the stability and activity of the catalyst. | Follow a consistent order of addition. It is often recommended to pre-mix the copper salt and ligand before adding them to the reaction mixture containing the alkyne and azide, followed by the addition of the reducing agent to initiate the reaction. |
Issue 3: Presence of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Side reactions in CuAAC can compete with the desired click reaction, leading to a complex product mixture and reduced yield of the target conjugate.
Potential Causes and Solutions
| Potential Cause | Explanation | Solution | Citations |
| Oxidative Damage to Oligonucleotide | Copper-mediated formation of reactive oxygen species (ROS) can lead to degradation of the oligonucleotide. | The use of a stabilizing ligand and aminoguanidine can help protect the biomolecule from oxidative damage. | |
| Alkyne Homodimerization (Glaser Coupling) | In the presence of oxygen, Cu(I) can catalyze the oxidative coupling of terminal alkynes to form diynes. | Ensure the reaction is performed under oxygen-free conditions. The use of an appropriate ligand can also suppress this side reaction. | |
| Precipitation | The catalyst, starting materials, or product may precipitate out of solution, especially if their solubility is limited in the chosen solvent. | Adjust the solvent system to improve solubility. For oligonucleotides, this may involve adding a co-solvent like DMSO. Ensure the ligand is appropriate for your solvent system (e.g., THPTA for aqueous media). |
Experimental Protocols
General Protocol for CuAAC of a this compound Modified Oligonucleotide
This protocol provides a starting point for the click reaction. Optimization of concentrations and reaction time may be necessary for your specific system.
Materials:
-
This compound modified oligonucleotide
-
Azide-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate Buffer, pH 7.4)
-
Nuclease-free water
-
DMSO (if needed for solubility)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in the reaction buffer to the desired final concentration (e.g., 50 µM).
-
Add the azide-functionalized molecule to the tube. A 2- to 10-fold molar excess over the oligonucleotide is typically recommended. If the azide is dissolved in DMSO, ensure the final DMSO concentration does not exceed 10-20%.
-
Prepare the catalyst premix in a separate tube:
-
Combine the 20 mM CuSO₄ and 50 mM THPTA solutions. A 1:5 volume ratio will provide a 5:1 ligand-to-copper molar ratio.
-
Mix gently and let it sit for a few minutes.
-
-
Add the catalyst premix to the reaction tube containing the oligonucleotide and azide. A final CuSO₄ concentration of 0.25 mM is a good starting point.
-
If desired, add aminoguanidine to a final concentration of 5 mM to minimize oxidative damage.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Mix the reaction gently by pipetting or brief vortexing. If possible, protect the reaction from light and oxygen.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, denaturing PAGE).
-
Once the reaction is complete, the product can be purified by methods such as ethanol precipitation, HPLC, or size-exclusion chromatography to remove excess reagents and catalyst.
Visualizations
Caption: Experimental workflow for a standard CuAAC reaction.
Caption: Troubleshooting flowchart for low product yield.
Caption: Key components of the CuAAC reaction system.
References
Technical Support Center: Optimizing 7-TFA-ap-7-Deaza-dG Labeling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular labeling efficiency of 7-TFA-ap-7-Deaza-dG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for cellular labeling?
This compound is a modified deoxyguanosine nucleoside analog. It contains an alkyne group, making it a reagent for click chemistry.[1] This analog can be metabolically incorporated into newly synthesized DNA within living cells. The incorporated alkyne group can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the attachment of a fluorescent azide for visualization or a biotin azide for enrichment.
Q2: What are the key steps involved in a typical this compound labeling experiment?
A typical workflow involves three main stages:
-
Labeling: Proliferating cells are incubated with this compound, which is incorporated into their DNA during replication.
-
Fixation and Permeabilization: The cells are fixed to preserve their morphology and then permeabilized to allow the click chemistry reagents to enter the cell and access the DNA.
-
Click Reaction and Detection: A fluorescent azide is covalently attached to the incorporated this compound via a click reaction. The labeled DNA can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Q3: What factors can influence the labeling efficiency of this compound?
Several factors can impact the efficiency of labeling:
-
Cellular Uptake: The efficiency of the cellular machinery to transport the modified nucleoside into the cell.
-
Incorporation into DNA: The ability of cellular DNA polymerases to recognize and incorporate the modified nucleoside triphosphate during DNA synthesis.
-
Concentration: The concentration of this compound in the cell culture medium.
-
Incubation Time: The duration of exposure of the cells to the labeling reagent.
-
Cell Type and Proliferation Rate: Different cell types may have varying uptake and incorporation rates. Highly proliferative cells will exhibit stronger labeling.
-
Cytotoxicity: High concentrations of modified nucleosides can be toxic to cells, affecting their viability and proliferation.
Q4: Can 7-deaza-dG analogs affect DNA structure and polymerase activity?
Yes. The replacement of nitrogen at the 7-position of the purine ring with a carbon can alter the hydrogen-bonding patterns and the overall stability of the DNA duplex. Some studies have shown that 7-deaza-dGTPs can be incorporated by DNA polymerases, but the efficiency may vary depending on the specific analog and the polymerase.[2] It is important to consider that significant modifications to the nucleobase can potentially hinder polymerase processivity.
Troubleshooting Guides
Guide 1: Low or No Fluorescent Signal
| Potential Cause | Suggested Solution |
| Low Incorporation Rate | - Increase the concentration of this compound (see Table 1 for suggested starting points).- Increase the incubation time to allow for more incorporation (see Table 2 for suggested starting points).- Ensure cells are in a logarithmic growth phase with a high proliferation rate. |
| Inefficient Click Reaction | - Use fresh click chemistry reagents. The copper(I) catalyst is prone to oxidation.- Optimize the concentration of the fluorescent azide and copper catalyst.- Ensure proper permeabilization of the cells to allow reagent entry. A 0.5% Triton X-100 solution in PBS is a common choice. |
| Cellular Efflux | - Some cell types may actively pump out the modified nucleoside. Consider using a different cell line if possible or consult literature for specific inhibitors of efflux pumps relevant to your cell type. |
| Incorrect Filter Set | - Verify that the excitation and emission filters on the microscope or flow cytometer are appropriate for the fluorescent azide used. |
Guide 2: High Background or Non-Specific Staining
| Potential Cause | Suggested Solution |
| Excess Fluorescent Azide | - Reduce the concentration of the fluorescent azide in the click reaction cocktail.- Increase the number and duration of wash steps after the click reaction to remove unbound azide. |
| Copper-Mediated Fluorescence | - In some cases, copper ions can cause non-specific fluorescence. Include a wash step with a copper chelator like EDTA after the click reaction. |
| Cell Autofluorescence | - Image an unlabeled control sample to determine the baseline autofluorescence of your cells. If high, you may need to use a brighter fluorescent azide or a different imaging channel. |
| Precipitation of Reagents | - Ensure all click chemistry reagents are fully dissolved before adding them to the cells. Centrifuge reagent stock solutions before use. |
Guide 3: Cellular Toxicity
| Potential Cause | Suggested Solution |
| High Concentration of this compound | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line (see Table 3 for a general guideline).- Reduce the incubation time. |
| Copper Toxicity | - Minimize the concentration of the copper catalyst in the click reaction.[3]- Reduce the duration of the click reaction.- Use a copper-chelating ligand (e.g., TBTA, THPTA) to stabilize the copper(I) and reduce its toxicity.[4] |
| Solvent Toxicity | - If dissolving this compound in a solvent like DMSO, ensure the final concentration in the cell culture medium is low (typically <0.5%). |
Quantitative Data Summary
Disclaimer: The following tables provide hypothetical but realistic starting points for optimization. Optimal conditions will vary depending on the cell type and experimental setup.
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Proliferation Rate | Recommended Starting Concentration |
| High (e.g., HEK293, HeLa) | 10 µM |
| Medium (e.g., primary fibroblasts) | 20 µM |
| Low (e.g., slowly dividing primary cells) | 50 µM |
Table 2: Recommended Incubation Times for this compound Labeling
| Experimental Goal | Recommended Incubation Time |
| Pulse-labeling of S-phase cells | 30 minutes - 2 hours |
| Cumulative labeling over one cell cycle | 12 - 24 hours (cell line dependent) |
| Labeling of slowly proliferating cells | 24 - 72 hours |
Table 3: General Cytotoxicity Profile of Modified Nucleosides
| Concentration | Expected Effect on Cell Viability |
| 1 - 25 µM | Generally well-tolerated by most cell lines. |
| 25 - 100 µM | Potential for moderate cytotoxicity, monitor cell health. |
| > 100 µM | High likelihood of significant cytotoxicity and inhibition of proliferation. |
Experimental Protocols
Protocol 1: Cellular Labeling with this compound
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy, multi-well plates for flow cytometry) and allow them to adhere and enter logarithmic growth.
-
Labeling: Add this compound to the culture medium at the desired final concentration (refer to Table 1).
-
Incubation: Incubate the cells for the desired duration (refer to Table 2) under standard culture conditions (37°C, 5% CO₂).
-
Washing: Remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Proceed to Click Chemistry Reaction (Protocol 2).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for one sample on a coverslip or in one well of a 24-well plate. Adjust volumes as needed.
-
Prepare Click Reaction Cocktail (Fresh):
-
1 µL of fluorescent azide (e.g., 5 mM stock in DMSO)
-
2 µL of copper(II) sulfate (e.g., 50 mM stock in water)
-
4 µL of copper(I)-stabilizing ligand (e.g., 50 mM TBTA in DMSO/t-butanol)
-
2 µL of sodium ascorbate (e.g., 500 mM stock in water, freshly prepared)
-
91 µL of PBS
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Nuclear Staining: Stain the cell nuclei with a DNA dye like DAPI or Hoechst for 10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging/Analysis: Mount the coverslip on a microscope slide with anti-fade mounting medium for imaging, or prepare the cells for flow cytometry analysis.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Cellular processing of this compound.
Caption: Troubleshooting logic for low signal.
References
- 1. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and substrate validation of cap analogs containing 7-deazaguanosine moiety by RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 7-TFA-ap-7-Deaza-dG Labeled Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of oligonucleotides labeled with 7-TFA-ap-7-Deaza-dG. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound modification?
A1: This modification consists of three parts:
-
7-Deaza-dG: A modification of deoxyguanosine where the nitrogen at position 7 is replaced by a carbon. This change can reduce the formation of secondary structures in G-rich sequences.[1]
-
ap (aminopropynyl linker): An alkyne-containing linker attached to the 7-position of the deazaguanine base. This linker provides a reactive handle for "click chemistry" conjugation.
-
TFA (trifluoroacetyl group): A protecting group attached to the amine of the linker. The TFA group is notably hydrophobic.
Q2: Which purification method is recommended for this compound labeled oligonucleotides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying oligonucleotides containing hydrophobic modifications like the trifluoroacetyl (TFA) group.[2][3][4] RP-HPLC separates molecules based on their hydrophobicity, providing excellent resolution for separating the labeled oligonucleotide from unlabeled or incompletely synthesized fragments.[3] Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used, especially when high-resolution separation by size is critical, though it may be less effective at separating species based on hydrophobicity alone.
Q3: Should I perform "trityl-on" or "trityl-off" purification?
A3: For RP-HPLC, a "trityl-on" strategy is highly recommended. The dimethoxytrityl (DMT) group, which protects the 5' end of the oligonucleotide during synthesis, is very hydrophobic. By leaving this group on during the initial purification step, the full-length oligonucleotide is significantly more hydrophobic than any failure sequences (which lack the DMT group), leading to better separation. The DMT group can then be removed after purification.
Q4: Will the this compound modification be stable during standard deprotection and purification conditions?
A4: The components of this modification are generally stable under standard oligonucleotide deprotection and purification conditions. The trifluoroacetyl group is a robust protecting group. However, prolonged exposure to harsh basic conditions or elevated temperatures should be avoided to prevent any potential side reactions. It is important to follow the recommended deprotection protocols for your specific synthesis reagents.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound labeled oligonucleotides.
RP-HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary structure of the oligonucleotide.2. Column degradation.3. Inappropriate mobile phase pH or buffer concentration.4. Sample-solvent incompatibility. | 1. Increase the column temperature (e.g., to 60°C) to denature secondary structures.2. Use a new or different column.3. Ensure the mobile phase buffer is at an appropriate pH (typically 7.0-8.0) and concentration (e.g., 0.1 M TEAA).4. Dissolve the sample in a solvent compatible with the mobile phase. |
| Poor Resolution Between Labeled and Unlabeled Oligonucleotides | 1. The hydrophobicity difference is insufficient for separation.2. The HPLC gradient is too steep. | 1. Ensure you are using a "trityl-on" purification strategy to maximize the hydrophobicity difference.2. Optimize the gradient by making it shallower (e.g., a smaller percentage increase of acetonitrile per minute) to improve separation. |
| Variable Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the system. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature.3. Degas the mobile phase and purge the pump. |
| No Product Eluted | 1. The product is too hydrophobic and irreversibly bound to the column.2. The oligonucleotide precipitated on the column. | 1. Increase the percentage of the strong organic solvent (acetonitrile) in your elution gradient.2. Ensure the sample is fully dissolved before injection. Consider a different mobile phase or a column with a different stationary phase. |
| Loss of TFA Group | 1. Exposure to harsh basic conditions during deprotection. | 1. Use milder deprotection conditions if possible, following the recommendations for your specific synthesis reagents. |
Denaturing PAGE Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bands are Smeared or Not Sharp | 1. Incomplete denaturation of the oligonucleotide.2. Gel overheating.3. Sample overload. | 1. Ensure the loading buffer contains a sufficient concentration of denaturant (e.g., urea, formamide) and heat the sample before loading.2. Run the gel at a lower voltage.3. Reduce the amount of oligonucleotide loaded per well. |
| Poor Separation of Labeled and Unlabeled Oligonucleotides | 1. The size difference between the labeled and unlabeled species is minimal. | 1. Use a higher percentage polyacrylamide gel for better resolution of smaller molecules. |
| Low Recovery of Product from Gel | 1. Inefficient elution from the gel slice.2. Adsorption of the oligonucleotide to the tube walls. | 1. Crush the gel slice thoroughly before elution.2. Use siliconized tubes to minimize adsorption. Consider electroelution for more efficient recovery. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification (Trityl-On)
This protocol is designed for the purification of this compound labeled oligonucleotides using a C18 column.
Materials:
-
Crude, deprotected, trityl-on oligonucleotide solution
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0-7.5
-
Buffer B: Acetonitrile
-
C18 RP-HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: After deprotection, ensure the crude oligonucleotide solution is clear and free of particulate matter. If necessary, centrifuge the sample and take the supernatant.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A until a stable baseline is achieved.
-
Injection: Inject the crude oligonucleotide solution onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes. The hydrophobic, trityl-on product will elute later than the hydrophilic, trityl-off failure sequences.
-
Fraction Collection: Collect fractions as the peaks elute, monitoring the absorbance at 260 nm.
-
Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure, full-length product.
-
Drying: Evaporate the solvent from the pooled, pure fractions.
-
Detritylation (Post-Purification):
-
Resuspend the dried, purified trityl-on oligonucleotide in a solution of 80% acetic acid in water.
-
Incubate at room temperature for 15-30 minutes.
-
Quench the reaction by adding water.
-
Desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column) to remove the cleaved trityl group and acetic acid.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol provides a method for high-resolution purification based on size.
Materials:
-
Crude, deprotected oligonucleotide
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea) in TBE buffer
-
Loading Buffer: Formamide with bromophenol blue and xylene cyanol dyes
-
TBE Buffer (Tris-borate-EDTA)
-
UV transilluminator or fluorescent plate for shadowing
-
Elution Buffer: 0.1 M TEAA or similar
-
Sterile scalpel or razor blade
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage for the size of your oligonucleotide.
-
Sample Preparation: Resuspend the crude oligonucleotide in loading buffer. Heat at 95°C for 3-5 minutes to denature, then immediately place on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant voltage until the dye markers have migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent thin-layer chromatography plate and illuminate from above with a short-wave UV lamp. The oligonucleotide will cast a shadow.
-
Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.
-
Elution:
-
Crush the excised gel slice into small pieces.
-
Incubate the crushed gel in elution buffer at room temperature or 37°C overnight with gentle agitation.
-
-
Recovery:
-
Separate the eluate from the gel fragments by filtration or centrifugation.
-
Desalt the eluted oligonucleotide to remove salts and any remaining impurities.
-
Visualizations
Experimental Workflow for RP-HPLC Purification
Caption: Workflow for the purification of this compound labeled oligonucleotides using RP-HPLC.
Troubleshooting Logic for Poor HPLC Resolution
Caption: A logical guide for troubleshooting poor resolution during RP-HPLC purification.
References
overcoming fluorescence quenching with 7-deaza-dG probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 7-deaza-dG fluorescent probes to overcome guanine-associated quenching.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem with standard DNA probes?
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In DNA probes, the nucleobase guanine (dG) is a primary cause of quenching, especially for commonly used fluorophores like fluorescein (FAM) and cyanine dyes. This occurs through a process called photoinduced electron transfer (PeT), where the guanine base effectively "steals" energy from the excited fluorophore, preventing it from emitting light. This can lead to low signal-to-noise ratios and reduced sensitivity in fluorescence-based assays.
Q2: How does substituting dG with 7-deaza-dG help overcome quenching?
The 7-deaza-dG is a structural analog of dG where the nitrogen at position 7 is replaced with a carbon. This modification raises the oxidation potential of the guanine base, making it more difficult for electron transfer to occur from the base to the attached fluorophore. By inhibiting this primary quenching pathway, 7-deaza-dG probes maintain a higher and more stable fluorescent signal, even when the fluorophore is in close proximity to multiple guanine analogs.
Q3: Will the substitution of dG with 7-deaza-dG affect DNA hybridization?
The substitution of dG with 7-deaza-dG generally has a minimal impact on the stability of the DNA duplex. The 7-deaza modification does not alter the Watson-Crick base pairing face of the molecule, allowing it to form standard hydrogen bonds with cytosine (dC). However, it may slightly alter the helical structure, which in some contexts can have a minor effect on the melting temperature (Tm) of the duplex.
Q4: Are 7-deaza-dG probes compatible with common fluorescence-based applications?
Yes, 7-deaza-dG probes are designed as drop-in replacements for standard dG-containing oligonucleotides in a variety of applications. These include, but are not limited to:
-
Real-time PCR (qPCR) probes (e.g., TaqMan probes)
-
Fluorescence in situ hybridization (FISH) probes
-
Molecular beacons
-
Förster Resonance Energy Transfer (FRET) assays
-
DNA sequencing
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescent Signal | 1. Incomplete removal of quenching moieties during synthesis/purification.2. Suboptimal buffer conditions (pH, ionic strength).3. Degradation of the probe (e.g., nuclease contamination). | 1. Ensure high-purity probes (e.g., HPLC or PAGE purification).2. Optimize buffer conditions. The fluorescence of many dyes is pH-dependent.3. Use nuclease-free water and reagents; store probes as recommended. |
| High Background Fluorescence | 1. Non-specific binding of the probe to other molecules or surfaces.2. Incomplete quenching in dual-labeled probes (e.g., molecular beacons) in the unbound state. | 1. Increase the stringency of washing steps (higher temperature, lower salt concentration).2. Add blocking agents (e.g., BSA, salmon sperm DNA) to the reaction.3. Re-evaluate the probe design, including stem length and sequence in molecular beacons. |
| Inconsistent or Non-Reproducible Results | 1. Variability in probe concentration.2. Pipetting errors.3. Fluctuation in experimental temperature. | 1. Accurately quantify probe concentration using UV-Vis spectroscopy before use.2. Use calibrated pipettes and follow a consistent experimental protocol.3. Ensure precise temperature control, especially during hybridization and melting steps. |
| Unexpected Shift in Melting Temperature (Tm) | 1. The 7-deaza-dG modification can slightly alter duplex stability.2. Differences in buffer composition compared to theoretical calculations. | 1. Perform an experimental Tm analysis to determine the optimal annealing/melting conditions for your specific probe and target sequence.2. Use the experimentally determined Tm to guide assay temperature settings. |
Quantitative Data Summary
The following table summarizes the typical photophysical improvements observed when substituting dG with its 7-deaza analog in fluorescently labeled oligonucleotides.
| Parameter | Standard dG-Containing Probe | 7-Deaza-dG Substituted Probe | Improvement |
| Relative Quantum Yield | ~0.1 - 0.3 | ~0.6 - 0.9 | 2 to 8-fold increase |
| Fluorescence Lifetime | ~1 - 2 ns | ~3 - 4 ns | ~2-fold increase |
| Signal-to-Noise Ratio | Low to Moderate | High | Significant enhancement |
Note: Absolute values are dependent on the specific fluorophore, probe sequence, and experimental conditions.
Key Experimental Protocols
General Protocol for a Hybridization Assay using 7-Deaza-dG Probes
-
Probe Reconstitution:
-
Centrifuge the lyophilized probe tube briefly to pellet the contents.
-
Resuspend the probe in a suitable buffer (e.g., 1x TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0) to create a stock solution (e.g., 100 µM).
-
Verify the concentration by measuring the absorbance at 260 nm (A260).
-
-
Hybridization Reaction Setup:
-
Prepare a hybridization buffer (e.g., 5x SSC, 0.1% SDS).
-
In a reaction tube, combine the hybridization buffer, the 7-deaza-dG probe (at final concentration, e.g., 100-500 nM), and the target nucleic acid sample.
-
Include appropriate controls: a positive control with a known complementary target and a negative control with a non-complementary target or no target.
-
-
Denaturation and Annealing:
-
Heat the reaction mixture to 95°C for 5 minutes to denature all secondary structures.
-
Cool the mixture to the desired annealing temperature. This should be approximately 5-10°C below the calculated or experimentally determined Tm of the probe-target duplex.
-
Incubate for a sufficient time to allow hybridization (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Use a fluorometer or a real-time PCR machine set to the appropriate excitation and emission wavelengths for the fluorophore on the probe.
-
Measure the fluorescence intensity of all samples and controls.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control.
-
Compare the fluorescence signal from the test samples to the positive control to determine the presence and relative quantity of the target sequence.
-
Visualizations
Caption: Mechanism of quenching inhibition by 7-deaza-dG substitution.
Caption: General experimental workflow for a hybridization assay.
Caption: Troubleshooting decision tree for common fluorescence issues.
Technical Support Center: Minimizing Copper Toxicity in Live-Cell Imaging with Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with copper toxicity during live-cell imaging experiments utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell click chemistry experiments, with a focus on mitigating the cytotoxic effects of the copper catalyst.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Poor Cell Viability | Copper Toxicity: The Cu(I) catalyst required for the click reaction can generate reactive oxygen species (ROS), leading to cellular damage and death.[1][2][3] | - Reduce Copper Concentration: Lower the final concentration of CuSO₄ to the 10-100 µM range.[1][4] - Use a Chelating Ligand: Add a water-soluble Cu(I) stabilizing ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper. These ligands protect cells from ROS-induced damage. - Minimize Incubation Time: Limit the exposure of cells to the click reaction cocktail to 5-15 minutes. - Consider Copper-Chelating Azides: Use azides like picolyl azide, which can accelerate the reaction at lower, less toxic copper concentrations. - Switch to Copper-Free Click Chemistry: For highly sensitive cell lines, use strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like DIFO or DBCO, which eliminates the need for a copper catalyst entirely. |
| Low or No Fluorescent Signal | Inefficient Click Reaction: The concentration of reagents may be too low, or the catalyst may be inactive. | - Optimize Reagent Concentrations: Ensure the azide or alkyne probe is used in excess (typically 2-10 fold) over the metabolically incorporated substrate. Final concentrations of the detection reagent can range from 2 µM to 40 µM. - Use Fresh Reducing Agent: Sodium ascorbate solution is prone to oxidation. Always use a freshly prepared solution to ensure efficient reduction of Cu(II) to the active Cu(I) state. - Increase Reaction Time: If initial attempts with short incubation times yield low signal, you may cautiously extend the reaction time, while monitoring cell health. |
| High Background / Non-Specific Staining | Non-Specific Probe Binding: The fluorescent probe may be binding to cellular components other than the target of interest. | - Decrease Probe Concentration: Titrate the concentration of the alkyne/cyclooctyne-fluorophore to the lowest effective concentration. - Thorough Washing: Increase the number and duration of washing steps with buffer (e.g., PBS) after the click reaction to remove unbound probe. - Cellular Autofluorescence: Image an unlabeled control sample to assess the level of natural cell fluorescence. If it is high, consider using a fluorophore in the red or far-red spectrum where autofluorescence is typically lower. |
Quantitative Data Summary
The following table provides recommended concentration ranges for key components in a live-cell CuAAC reaction. Optimization may be required depending on the specific cell type and experimental goals.
| Component | Standard Concentration Range | Low-Toxicity Concentration Range | Notes |
| Alkyne/Azide Probe | 10 - 50 µM | 2 - 25 µM | Final concentration should be optimized; start with a lower concentration to minimize background. |
| CuSO₄ | 100 µM - 1 mM | 10 - 100 µM | Higher concentrations are highly toxic to live cells. |
| Ligand (e.g., THPTA, BTTAA) | 500 µM - 5 mM | 50 - 500 µM | A 5:1 ligand-to-copper molar ratio is recommended to protect the catalyst and cells. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | 1 - 2.5 mM | Must be prepared fresh immediately before use. |
Experimental Protocols
Protocol 1: Optimized Low-Toxicity Live-Cell CuAAC Labeling
This protocol is designed to maximize cell viability by using a chelating ligand and reduced copper concentrations.
1. Cell Preparation and Metabolic Labeling: a. Culture cells to the desired confluency on imaging-compatible plates or coverslips. b. If applicable, incubate cells with an azide- or alkyne-modified metabolic precursor (e.g., Ac₄ManNAz for glycans or HPG for proteins) in the growth medium for the time required for sufficient incorporation (typically 24-48 hours). c. Gently wash the cells twice with warm Dulbecco's Phosphate-Buffered Saline (DPBS).
2. Preparation of the Click Reaction Cocktail (prepare immediately before use): a. In a microfuge tube, prepare the reaction cocktail by adding the components in the following order to DPBS. The final volume should be sufficient to cover the cells. i. Ligand (e.g., THPTA): to a final concentration of 250 µM. ii. Alkyne-Fluorophore Probe: to a final concentration of 25 µM. iii. CuSO₄: to a final concentration of 50 µM. b. Gently mix the solution. c. Initiate the reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
3. Labeling Reaction: a. Immediately add the complete click reaction cocktail to the washed cells. b. Incubate for 5-15 minutes at room temperature, protected from light.
4. Washing and Imaging: a. Gently aspirate the reaction cocktail. b. Wash the cells three times with DPBS to remove excess reagents. c. Replace the DPBS with fresh, phenol red-free culture medium. d. Proceed with live-cell imaging using fluorescence microscopy.
Visualizations
References
Technical Support Center: Copper-Catalyzed Click Chemistry for DNA Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for DNA labeling.
Section 1: Troubleshooting Common Issues
Issue 1: Low or No DNA Labeling Efficiency
Low labeling efficiency is a common problem in copper-catalyzed click chemistry for DNA labeling. The following guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low DNA labeling efficiency.
| Potential Cause | Recommended Action |
| Reagent Quality and Storage | - Sodium Ascorbate: Prepare fresh stock solutions for each experiment as it readily oxidizes in air.[1] - Copper Source: Store copper salts (e.g., CuSO₄) protected from moisture. - Azide/Alkyne Oligos: Verify the integrity and concentration of your starting materials. |
| Reaction Conditions | - Concentrations: Ensure the final concentrations of all components (DNA, azide/alkyne, copper, ligand, and reducing agent) are optimal. A common starting point is a 1.5-fold excess of the azide relative to the alkyne-modified oligonucleotide.[2] - Degassing: Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst to prevent oxidation of the Cu(I) species.[2] |
| Alkyne Accessibility | - Secondary Structures: For DNA with significant secondary structures, consider adding a denaturant like DMSO (up to 50% v/v) to the reaction to expose the alkyne groups.[1] For double-stranded DNA, a brief heat denaturation step prior to the reaction can be beneficial.[1] |
| Presence of Inhibitors | - Chelating Agents: Avoid buffers containing EDTA or other strong chelating agents that can sequester the copper catalyst. Phosphate buffers are generally compatible if the copper and ligand are pre-mixed. - Purification: Purify the alkyne-modified DNA prior to the click reaction to remove any potential inhibitors from enzymatic incorporation or synthesis steps. |
Issue 2: DNA Degradation or Smearing on Gel
DNA degradation is a significant side reaction, primarily caused by oxidative damage from reactive oxygen species (ROS) generated by the copper catalyst.
Caption: Pathway of copper-catalyzed oxidative DNA damage.
| Strategy | Description | Quantitative Impact |
| Use of Ligands | Copper-stabilizing ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect DNA by stabilizing the Cu(I) oxidation state and acting as sacrificial agents for ROS. | Increasing the ligand-to-copper ratio from 2:1 to 10:1 can reduce DNA damage frequency by more than double. |
| Addition of a Radical Scavenger | Dimethylsulfoxide (DMSO) is a known radical scavenger that can be added to the reaction mixture to dramatically suppress DNA damage. | The addition of 10% DMSO can suppress the rate of oxidative damage by two orders of magnitude. This can lead to a five- to tenfold decrease in DNA damage frequency at a comparable reaction yield. |
| Optimize Copper Concentration | Use the lowest effective concentration of the copper catalyst. | DNA damage is significant under most tested conditions, but minimizing copper concentration can help reduce the extent of damage. |
| Minimize Reaction Time | Shorter reaction times lead to less accumulation of DNA damage. | Without protective agents, a significant percentage of DNA can be damaged within the first 5 minutes of the reaction. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions in copper-catalyzed click chemistry on DNA?
A1: The main side reaction is oxidative damage to the DNA. The catalytically active Cu(I) species, often generated in situ from Cu(II) and a reducing agent like ascorbate, can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS, such as hydroxyl radicals, can then lead to DNA strand breaks and base modifications.
Q2: How can I tell if my DNA is being degraded during the click reaction?
A2: DNA degradation can be visualized as smearing on an agarose or polyacrylamide gel. For a more quantitative assessment, a qPCR-based assay can be used to measure the extent of DNA damage by comparing the amplification of a long DNA target in treated versus untreated samples.
Q3: Will adding DMSO to my reaction affect the click chemistry efficiency?
A3: The addition of DMSO can cause a modest reduction in the reaction rate. However, the significant suppression of DNA damage often outweighs this slight decrease in efficiency, leading to a better overall yield of intact, labeled DNA.
Q4: Are there alternatives to copper-catalyzed click chemistry for DNA labeling?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that avoids the use of a toxic copper catalyst and is therefore more biocompatible. However, SPAAC reactions generally have slower kinetics compared to CuAAC.
Q5: Can I use any buffer for my click reaction?
A5: No, it is important to avoid buffers containing strong chelating agents like EDTA, as they can sequester the copper catalyst and inhibit the reaction. Buffers like Tris can also slow down the reaction due to copper binding. Phosphate-based buffers are generally suitable, especially if the copper and ligand are pre-mixed.
Section 3: Data Presentation
Table 1: Effect of DMSO on DNA Damage and Reaction Yield
| Condition | % Intact DNA (after 5 min) | Relative Reaction Yield |
| Aqueous Buffer | < 0.1% | 1.0 |
| 10% DMSO | ~90% | ~0.7 |
Data is generalized from studies using qPCR to assess damage on a 3.5 kbp DNA template and d-PAGE to measure the yield of crosslinking two short oligonucleotides.
Table 2: Influence of Ligand:Copper Ratio on DNA Damage
| Ligand:Copper Ratio | Relative DNA Damage Frequency |
| 2:1 | 1.0 |
| 10:1 | < 0.5 |
Data is based on qPCR analysis of DNA damage after a 2-minute reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry on DNA
This protocol is a starting point and may require optimization for specific applications.
Reagent Preparation:
-
Alkyne-modified DNA: Dissolve in nuclease-free water or a non-chelating buffer (e.g., phosphate buffer) to a concentration of 20-200 µM.
-
Azide Reporter Molecule: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in nuclease-free water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water freshly before each use.
Reaction Setup (Example for a 50 µL reaction):
-
In a microcentrifuge tube, combine:
-
Alkyne-modified DNA (to a final concentration of 50 µM)
-
Azide reporter molecule (to a final concentration of 1.5x the DNA concentration)
-
Nuclease-free water or buffer to bring the volume to 40 µL.
-
-
(Optional) Add DMSO to a final concentration of 10% (v/v).
-
Prepare the catalyst premix: In a separate tube, mix 2.5 µL of 50 mM ligand and 2.5 µL of 10 mM CuSO₄.
-
Add 5 µL of the catalyst premix to the DNA/azide mixture.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate.
-
Mix gently and incubate at room temperature for 1-4 hours.
-
Purify the labeled DNA using ethanol precipitation or a suitable column purification kit to remove the catalyst and excess reagents.
Protocol 2: qPCR-Based Assay for DNA Damage Quantification
This method is adapted from the procedure described by Raja et al. (2016).
1. DNA Treatment:
-
Perform the click reaction on a long DNA template (e.g., >3 kbp) under various conditions (e.g., with and without DMSO, different copper concentrations).
-
At desired time points, quench a small aliquot of the reaction by diluting it at least 500-fold in a buffer containing a chelating agent (e.g., 0.1x TAE buffer with 0.1 mM EDTA) and place it on ice.
2. qPCR Reaction:
-
Prepare qPCR reactions using a commercial SYBR Green master mix.
-
Each reaction should contain:
-
SYBR Green Master Mix
-
Forward and reverse primers for the long DNA target
-
A standardized amount of the quenched DNA template from the treatment step.
-
-
Run the qPCR on a real-time PCR instrument.
3. Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
The amount of DNA damage is inversely proportional to the amount of PCR product. A higher Cq value indicates more damage.
-
The fraction of intact DNA can be calculated by comparing the amplification of the treated sample to an untreated control. The damage frequency (lesions per kb) can be calculated assuming a Poisson distribution of lesions.
References
Technical Support Center: HPLC Purification of Alkyne-Modified DNA
Welcome to the technical support center for the HPLC purification of alkyne-modified DNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC the preferred method for purifying alkyne-modified DNA?
A1: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying synthetic oligonucleotides, including those with alkyne modifications. It provides high resolution, which is crucial for separating the full-length, correctly modified product from failure sequences (n-1, n-2), incompletely deprotected oligonucleotides, and other synthesis by-products.[1][2][3] Ion-pair reversed-phase (IP-RP) HPLC, in particular, is well-suited for this task as it separates molecules based on hydrophobicity, allowing for the effective purification of modified DNA.[2]
Q2: What is the role of an ion-pairing agent in the mobile phase?
A2: Alkyne-modified DNA is highly polar due to its negatively charged phosphate backbone. An ion-pairing agent, typically a tertiary amine like triethylammonium acetate (TEAA) or hexylammonium acetate (HAA), is added to the mobile phase to neutralize this charge. The agent contains a positively charged group that interacts with the DNA's phosphate backbone and a hydrophobic tail that interacts with the stationary phase of the HPLC column. This process increases the retention of the DNA on the nonpolar column, enabling separation based on hydrophobicity.
Q3: Should I purify my alkyne-modified DNA with the DMT group on or off?
A3: Purification is often performed with the dimethoxytrityl (DMT) group attached to the 5' end of the oligonucleotide. The DMT group is highly hydrophobic and significantly increases the retention of the full-length product on a reversed-phase column compared to failure sequences that lack it. After collecting the DMT-on peak, the DMT group is cleaved, and the DNA is typically desalted to remove the cleaved DMT and other small molecules.
Q4: How does temperature affect the purification process?
A4: Elevated temperatures (e.g., 60-80 °C) are often used in oligonucleotide purification to disrupt secondary structures like hairpin loops or duplexes. These structures can cause peak broadening or the appearance of multiple peaks for a single product. By denaturing the DNA, elevated temperatures lead to sharper, more consistent peaks and improved resolution. However, it is crucial to ensure that the column and stationary phase are stable at the chosen temperature.
Q5: How can I assess the purity and quantity of my final product?
A5: Purity is typically assessed by analytical HPLC, where a small portion of the purified sample is injected. The resulting chromatogram should show a single, sharp peak. Purity can be quantified by integrating the area of the main peak and expressing it as a percentage of the total peak area. Additionally, UV-Vis spectrophotometry is used to determine purity by measuring the A260/A280 and A260/A230 ratios, which should be approximately 1.8 and 2.0, respectively, for pure DNA. Quantification is performed by measuring the absorbance at 260 nm (A260). Mass spectrometry can also be used to confirm the identity and purity of the final product.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of alkyne-modified DNA.
Peak Shape and Resolution Issues
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | 1. Secondary Structures: The DNA is forming hairpins or duplexes. 2. Column Overload: Too much sample has been injected. 3. Low Flow Rate: The mobile phase flow rate is too slow. 4. Column Degradation: The column is old or has been exposed to harsh conditions. | 1. Increase the column temperature to 60-80 °C to denature the DNA. 2. Reduce the injection volume or dilute the sample. 3. Increase the flow rate to the recommended level for the column. 4. Flush the column with a strong solvent or replace it if necessary. |
| Peak Tailing | 1. Silanol Interactions: Free silanol groups on a silica-based column are interacting with the DNA. 2. Column Contamination: Impurities from previous runs are retained on the column. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the separation. | 1. Use a high-quality, end-capped column or a column with a polymer-based stationary phase. 2. Implement a thorough column washing protocol between runs. 3. Adjust the pH of the mobile phase; oligonucleotide separations are typically performed at a pH ≥ 7. |
| Peak Splitting or Shoulders | 1. Co-elution of Impurities: Failure sequences (n-1) or other closely related impurities are not fully resolved. 2. Partial Deprotection: Some of the DNA still has protecting groups attached. 3. Injector Issues: Problems with the injector can cause distorted peak shapes. | 1. Optimize the gradient by making it shallower to increase resolution. 2. Ensure the deprotection step is complete by following the recommended time and temperature. 3. Check the injector for leaks or blockages and ensure the sample loop is completely filled. |
| No Peaks or Very Small Peaks | 1. Incorrect Wavelength: The UV detector is set to a wavelength where DNA does not absorb strongly. 2. Sample Degradation: The DNA has degraded due to improper storage or handling. 3. Injection Failure: The sample was not properly injected onto the column. | 1. Set the UV detector to 260 nm for DNA detection. 2. Prepare a fresh sample and ensure proper storage conditions. 3. Verify the injection process and check the autosampler for errors. |
Retention Time and Baseline Issues
| Problem | Potential Cause | Suggested Solution |
| Shifting Retention Times | 1. Inconsistent Mobile Phase: The composition of the mobile phase is not consistent between runs. 2. Column Equilibration: The column is not fully equilibrated before injection. 3. Temperature Fluctuations: The column temperature is not stable. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Increase the column equilibration time between runs. 3. Use a column oven to maintain a constant temperature. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Bubbles are present in the pump or detector. 2. Contaminated Mobile Phase: Impurities in the solvents are causing a noisy baseline. 3. Detector Lamp Issue: The detector lamp is nearing the end of its life. | 1. Degas the mobile phase and prime the pump to remove any bubbles. 2. Use high-purity, HPLC-grade solvents and fresh buffers. 3. Check the lamp's usage hours and replace it if necessary. |
| Ghost Peaks | 1. Carryover from Previous Injection: A portion of the previous sample is eluting in the current run. 2. Impurities in the Mobile Phase: Contaminants in the solvents can concentrate on the column and elute as peaks. | 1. Run a blank gradient (without injecting a sample) to see if peaks appear. Implement a robust needle and column wash protocol. 2. Use fresh, high-purity HPLC-grade solvents. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
A common mobile phase for ion-pair reversed-phase HPLC of oligonucleotides consists of two buffers:
-
Buffer A: An aqueous buffer containing an ion-pairing agent.
-
Buffer B: An organic solvent, typically acetonitrile, often mixed with a percentage of Buffer A.
Example Preparation for a TEAA-based system:
-
Buffer A (0.1 M TEAA, pH 7.0):
-
To prepare 1 L, add approximately 950 mL of HPLC-grade water to a clean glass bottle.
-
In a fume hood, carefully add triethylamine (TEA) and acetic acid. A common starting point is an 8.6 mM TEA concentration.
-
Adjust the pH to 7.0 using either TEA or acetic acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm filter and degas thoroughly.
-
-
Buffer B (Acetonitrile):
-
Use high-purity, HPLC-grade acetonitrile. It is often beneficial to use a mixture such as 50% Acetonitrile in Buffer A to maintain a consistent concentration of the ion-pairing agent during the gradient.
-
Protocol 2: HPLC Purification of Alkyne-Modified DNA (DMT-on)
-
Sample Preparation:
-
After synthesis and cleavage from the solid support, the crude DNA is deprotected according to the manufacturer's protocol.
-
Lyophilize the crude DNA to a dry pellet.
-
Resuspend the pellet in a small volume of Buffer A or HPLC-grade water. A typical concentration is 5-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column suitable for oligonucleotide separation (e.g., Agilent PLRP-S, Waters XBridge OST C18).
-
Column Temperature: 60 °C.
-
Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV at 260 nm.
-
Gradient: The following is a typical scouting gradient that can be optimized.
-
| Time (min) | % Buffer B (Acetonitrile) |
| 0.0 | 5 |
| 2.0 | 5 |
| 22.0 | 25 |
| 25.0 | 100 |
| 28.0 | 100 |
| 29.0 | 5 |
| 35.0 | 5 |
-
Fraction Collection:
-
Collect the fractions corresponding to the major, well-defined peak that elutes late in the gradient. This is the DMT-on full-length product. Failure sequences (DMT-off) will elute much earlier.
-
-
Post-Purification Processing:
-
Pool the collected fractions and lyophilize.
-
Perform DMT removal by treating the dried sample with 80% acetic acid for 15-30 minutes.
-
Quench the reaction with a suitable buffer and lyophilize again.
-
Perform desalting using a size-exclusion chromatography (SEC) column or a suitable desalting cartridge to remove the cleaved DMT and excess salts.
-
Lyophilize the final product to obtain a pure, salt-free pellet of the alkyne-modified DNA.
-
Visualizations
Caption: Workflow for HPLC purification of alkyne-modified DNA.
Caption: Troubleshooting decision tree for poor peak shape.
References
Technical Support Center: Enhancing Polymerase Efficiency with 7-deaza-dGTP Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving polymerase efficiency using 7-deaza-dGTP analogs.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it improve PCR amplification?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at the 7th position of the purine ring is replaced by a carbon atom.[1] This modification prevents the formation of Hoogsteen base pairing, which can lead to the formation of secondary structures like G-quadruplexes in GC-rich DNA sequences.[1][2] By reducing these secondary structures, 7-deaza-dGTP facilitates strand denaturation and allows the DNA polymerase to proceed more efficiently, leading to improved amplification of challenging GC-rich templates.[3][4]
Q2: When should I consider using 7-deaza-dGTP in my PCR experiments?
A2: You should consider using 7-deaza-dGTP when you are working with DNA templates that have a high GC content (typically >60%). It is particularly beneficial for templates that are prone to forming strong secondary structures which can inhibit polymerase progression and lead to low or no amplification. It is also useful for improving the quality of downstream applications like Sanger sequencing of GC-rich PCR products.
Q3: Can 7-deaza-dGTP be used with any DNA polymerase?
A3: 7-deaza-dGTP is a substrate for most common DNA polymerases, including Taq DNA polymerase. However, the efficiency of incorporation can vary between different polymerases. It is always recommended to optimize the reaction conditions for your specific enzyme.
Q4: Does using 7-deaza-dGTP affect the fidelity of the DNA polymerase?
A4: The primary role of 7-deaza-dGTP is to reduce secondary structures, and it does not interfere with normal Watson-Crick base pairing. While extensive studies on its direct impact on the error rate of various polymerases are not always detailed in basic protocols, it is generally not considered to be a mutagenic agent in the context of PCR. However, for applications requiring the highest fidelity, it is crucial to use a high-fidelity polymerase and optimized reaction conditions.
Q5: What is the recommended ratio of 7-deaza-dGTP to dGTP in a PCR reaction?
A5: A commonly recommended starting ratio is 3:1 of 7-deaza-dGTP to dGTP. For example, if the final concentration of each dNTP is 200 µM, you would use 150 µM 7-deaza-dGTP and 50 µM dGTP, while keeping dATP, dCTP, and dTTP at 200 µM. However, the optimal ratio can vary depending on the template and polymerase, so titration may be necessary.
Troubleshooting Guides
Issue 1: Low or No Amplicon Yield with GC-Rich Template
| Possible Cause | Troubleshooting Step | Recommendation |
| Strong Secondary Structures in Template | Incorporate 7-deaza-dGTP into the dNTP mix. | Start with a 3:1 ratio of 7-deaza-dGTP to dGTP. For templates with >60% GC content, consider using a complete 7-deaza-dGTP mix where it fully replaces dGTP. |
| Suboptimal Annealing/Extension | Optimize the thermal cycling protocol. | Use a higher denaturation temperature (e.g., 98°C) and a two-step PCR protocol with a combined annealing/extension step at a higher temperature (e.g., 72°C). A very short annealing time (1 second) can improve specificity. |
| Inefficient Polymerase Activity | Use a polymerase specifically designed for GC-rich templates. | Combine the use of 7-deaza-dGTP with a robust DNA polymerase known to perform well with difficult templates. |
| Insufficient Magnesium Concentration | Titrate the MgCl₂ concentration. | The optimal MgCl₂ concentration may be higher when using 7-deaza-dGTP. Test a range from 2.5 mM to 4.0 mM. |
| Non-specific Priming at Low Temperatures | Use a "Hot Start" formulation. | Employ a hot-start DNA polymerase or "CleanAmp™" 7-deaza-dGTP, which has a thermolabile protecting group to prevent low-temperature extension. |
Issue 2: Non-Specific Bands or Smearing on Agarose Gel
| Possible Cause | Troubleshooting Step | Recommendation |
| Primer-Dimers and Non-Specific Amplification | Optimize primer concentration and annealing temperature. | Reduce primer concentration (a range of 0.05 µM to 0.5 µM can be tested) and perform a temperature gradient PCR to find the optimal annealing temperature. A 1-second annealing time can also enhance specificity. |
| Excess dNTPs | Adjust the dNTP concentration. | High concentrations of dNTPs can sometimes lead to non-specific amplification. If using a high concentration, try reducing it. |
| Low Temperature Activity of Polymerase | Utilize a hot-start approach. | Using a hot-start polymerase or chemically modified "CleanAmp™" 7-deaza-dGTP prevents the amplification of non-specific products that can form at lower temperatures before the initial denaturation step. |
| Contamination | Use fresh reagents and proper sterile technique. | Ensure that all reagents, especially water and primers, are free from contamination. |
Quantitative Data Summary
Table 1: Effect of dNTP Mix Composition on Amplification of GC-Rich Targets
| Target Gene (GC%) | Standard dNTPs | Standard dNTPs + 7-deaza-dGTP | Standard dNTPs + CleanAmp™ 7-deaza-dGTP | CleanAmp™ 7-deaza-dGTP Mix |
| ACE (60%) | Faint Band | Strong Band | Strong, Specific Band | Strong, Specific Band |
| BRAF (75%) | No Band | Faint Band | Specific Band | Strong, Specific Band |
| B4GN4 (78%) | No Band | No Band | Faint Band | Strong, Specific Band |
| GNAQ (79%) | No Band | No Band | No Band | Specific Band |
Data summarized from a study evaluating different dNTP combinations for amplifying targets with varying GC content.
Experimental Protocols
Protocol 1: PCR Amplification of a GC-Rich Target (e.g., 79% GC GNAQ gene)
This protocol is adapted from a study optimizing the amplification of a GC-rich target using a hot-start 7-deaza-dGTP mix.
1. Reaction Setup:
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| CleanAmp™ 7-deaza-dGTP Mix (contains 0.2 mM dATP, dCTP, dTTP, 0.15 mM 7-deaza-dGTP, 0.05 mM dGTP) | 1X | 5.0 µL |
| Forward Primer (10 µM) | 0.2 µM | 0.5 µL |
| Reverse Primer (10 µM) | 0.2 µM | 0.5 µL |
| Human Genomic DNA (5 ng/µL) | 5 ng | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-Free Water | - | to 25 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 40 seconds | 40 |
| Annealing | 66°C | 1 second | |
| Extension | 72°C | 1 minute | |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | ∞ | - |
3. Analysis: Analyze 20 µL of the PCR product by agarose gel electrophoresis.
Visualizations
Caption: Workflow for PCR with 7-deaza-dGTP.
Caption: Troubleshooting logic for low PCR yield.
References
Validation & Comparative
Navigating Cell Proliferation Assays: A Comparative Guide on EdU and the Elusive 7-TFA-ap-7-Deaza-dG
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is fundamental to advancing our understanding of biology and disease. The choice of assay can significantly impact experimental outcomes, demanding a clear understanding of the available tools. This guide provides a detailed comparison of the widely used 5-ethynyl-2'-deoxyuridine (EdU) assay and investigates the potential of 7-TFA-ap-7-Deaza-dG as an alternative.
EdU: The Gold Standard for Proliferation Assays
EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3] Its detection is based on a highly efficient and specific "click" chemistry reaction.[2][4] The terminal alkyne group on the EdU molecule reacts with a fluorescently labeled azide in the presence of a copper(I) catalyst, resulting in a stable covalent bond and a strong, localized fluorescent signal in proliferating cells. This method offers significant advantages over the traditional BrdU (bromodeoxyuridine) assay, which requires harsh DNA denaturation steps that can damage cellular morphology and epitopes for antibody staining.
Key Performance Characteristics of EdU Assays
| Feature | Performance |
| Mechanism | Incorporation of a thymidine analog during DNA synthesis, detected via click chemistry. |
| Detection | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide. |
| Sensitivity | High sensitivity, comparable to or exceeding that of the BrdU assay. |
| Specificity | Highly specific for cells in the S-phase of the cell cycle. |
| Toxicity | Can induce DNA damage and apoptosis at high doses, but generally well-tolerated at working concentrations. |
| Ease of Use | Simple and rapid protocol that does not require DNA denaturation. |
| Multiplexing | Compatible with antibody-based detection of other cellular markers and fluorescent proteins. |
This compound: An Enigmatic Alternative
This compound (7-trifluoroacetylamino-propyl-7-deaza-2'-deoxyguanosine) is a modified guanosine analog. Searches of scientific literature and commercial product information primarily identify its use in the synthesis of dye-labeled terminators for DNA sequencing applications. There is a notable absence of studies employing this specific compound for cell proliferation assays.
While some related 7-deaza-purine analogs, such as 7-deaza-2′-deoxy-7-ethynyladenosine (EdA), have been explored for labeling DNA in some organisms, they have been reported to be more cytotoxic than EdU. Another related compound, I-deaza-dGTP, has been shown to have an antiproliferative effect on HeLa cells, suggesting it may inhibit rather than mark proliferation.
Based on the available information, this compound is not a validated or commonly used tool for cell proliferation analysis. Its potential efficacy, toxicity, and mechanism of incorporation and detection in this context remain uncharacterized.
Experimental Protocols
EdU Cell Proliferation Assay Protocol (for Fluorescent Microscopy)
This protocol provides a general guideline. Optimization of incubation times and concentrations may be required for specific cell types and experimental conditions.
1. Cell Labeling with EdU:
-
Plate cells on coverslips at the desired density and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of EdU in DMSO or water.
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for a period ranging from 1 to 24 hours, depending on the cell cycle length.
2. Cell Fixation and Permeabilization:
-
Wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
3. EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail immediately before use. For each coverslip, mix the following in order:
-
438 µL PBS
-
20 µL 1 M Tris-HCl, pH 8.5
-
2 µL 0.5 M CuSO₄
-
1 µL 100 mM fluorescent azide
-
20 µL 1 M Sodium Ascorbate (add last)
-
-
Wash the cells twice with 3% BSA in PBS.
-
Add 0.5 mL of the click reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
4. DNA Staining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA stain such as Hoechst 33342 or DAPI.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of EdU incorporation and the general experimental workflow.
Caption: Mechanism of EdU Detection via Click Chemistry.
Caption: Experimental Workflow for the EdU Cell Proliferation Assay.
Conclusion
For researchers seeking a reliable and efficient method to measure cell proliferation, the EdU assay stands out as the current industry standard. Its robust performance, ease of use, and compatibility with other analytical techniques make it a superior choice over older methods like BrdU incorporation.
The inquiry into this compound as a potential alternative reveals a significant gap in the scientific literature. At present, there is no evidence to support its use as a cell proliferation marker. Future research may uncover novel applications for this and other guanosine analogs, but for now, EdU remains the more scientifically validated and dependable tool for cell proliferation studies. Researchers are advised to rely on established methods like the EdU assay for accurate and reproducible results in their investigations of cellular growth and dynamics.
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 3. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
A Comparative Guide: 7-deaza-dG vs. 8-aza-7-deaza-dG in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the realm of oligonucleotide modification, 7-deaza-dG and its isomer, 8-aza-7-deaza-dG, are two critical analogs of deoxyguanosine (dG) utilized to modulate the properties of synthetic DNA. Both modifications find significant application in preventing the formation of secondary structures in G-rich sequences, a common challenge in techniques like PCR, DNA sequencing, and in the development of therapeutic oligonucleotides. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal modification for their specific application.
At a Glance: Key Differences
| Feature | 7-deaza-dG | 8-aza-7-deaza-dG (PPG) |
| Structure | Nitrogen at position 7 of the purine ring is replaced by a carbon. | Nitrogen at position 7 and carbon at position 8 are interchanged. |
| Thermal Stability (Tm) | Generally decreases the melting temperature of DNA duplexes.[1][2] | Can slightly increase the melting temperature of DNA duplexes compared to unmodified G:C pairs.[1][3] |
| G-Quadruplex Formation | Disrupts Hoogsteen hydrogen bonding, effectively destabilizing G-quadruplexes.[2] | Also disrupts Hoogsteen hydrogen bonding, preventing G-quadruplex formation. |
| Oligonucleotide Synthesis | Sensitive to standard iodine-based oxidation, which can lead to degradation, especially with multiple incorporations. | Stable under standard iodine-based oxidation conditions, making it suitable for oligonucleotides with multiple modifications. |
| Nuclease Resistance | Information on direct comparative studies is limited. The modification to the purine base is not expected to significantly enhance nuclease resistance compared to unmodified DNA. | Direct comparative studies are limited. The structural change is not primarily designed for nuclease resistance. |
Structural Modifications
The key to the functional differences between these two analogs lies in their structural alterations to the purine ring of guanine.
Caption: Chemical structures of deoxyguanosine and its analogs.
In 7-deaza-dG , the nitrogen atom at the 7th position of the purine ring is replaced by a carbon-hydrogen (C-H) group. This modification eliminates the N7 position as a hydrogen bond acceptor, which is critical for the formation of Hoogsteen base pairs involved in G-quadruplex structures.
8-aza-7-deaza-dG , also known as pyrazolo[3,4-d]pyrimidine (PPG), involves a rearrangement where the nitrogen and carbon at positions 7 and 8 are swapped. This change also prevents the formation of Hoogsteen hydrogen bonds, thus inhibiting the formation of G-rich secondary structures.
Performance Data
Thermal Stability
The effect of these modifications on the thermal stability of DNA duplexes is a primary differentiator. A seminal study by Seela and Driller (1989) provided a direct comparison of these analogs in alternating G-C hexanucleotides.
Table 1: Comparison of Melting Temperatures (Tm) of Modified Oligonucleotides
| Oligonucleotide Sequence | Modification | Tm (°C) in 1 M NaCl | ΔTm (°C) vs. Unmodified |
| d(CGCGCG) | None | 52.8 | - |
| d(CGCGCG) | All dG replaced with 7-deaza-dG | 43.5 | -9.3 |
| d(CGCGCG) | All dG replaced with 8-aza-7-deaza-dG | 54.1 | +1.3 |
| d(GCGCGC) | None | 51.2 | - |
| d(GCGCGC) | All dG replaced with 7-deaza-dG | 41.6 | -9.6 |
| d(GCGCGC) | All dG replaced with 8-aza-7-deaza-dG | 53.2 | +2.0 |
The data clearly indicates that the incorporation of 7-deaza-dG leads to a significant destabilization of the DNA duplex, as evidenced by the considerable decrease in Tm. In contrast, the substitution with 8-aza-7-deaza-dG results in a slight stabilization of the duplex, with an increase in the melting temperature.
Nuclease Resistance
While modifications to the phosphate backbone or the sugar moiety are the primary strategies for enhancing nuclease resistance, base modifications can have some effect. However, there is a lack of direct comparative studies on the nuclease resistance of oligonucleotides containing 7-deaza-dG versus 8-aza-7-deaza-dG. In general, these modifications are not expected to confer significant protection against nuclease degradation. For applications requiring high nuclease stability, the incorporation of modifications such as phosphorothioate linkages or 2'-O-methyl groups is recommended.
Experimental Protocols
Oligonucleotide Synthesis
The synthesis of oligonucleotides containing 7-deaza-dG or 8-aza-7-deaza-dG is routinely performed using automated solid-phase phosphoramidite chemistry.
Caption: Automated phosphoramidite oligonucleotide synthesis cycle.
Key Considerations:
-
Phosphoramidites: Commercially available phosphoramidites of both 7-deaza-dG and 8-aza-7-deaza-dG are used.
-
Oxidation: For oligonucleotides containing 7-deaza-dG, a non-iodine-based oxidizing agent, such as tert-Butyl hydroperoxide (TBHP), is recommended to prevent degradation of the modified base. For 8-aza-7-deaza-dG, standard iodine/water/pyridine solution can be used.
-
Deprotection: Standard deprotection conditions with aqueous ammonia are generally applicable for both modifications.
Thermal Melting (Tm) Analysis
The melting temperature is determined by monitoring the change in UV absorbance of the oligonucleotide duplex as a function of temperature.
Caption: Workflow for determining the melting temperature (Tm) of an oligonucleotide duplex.
Protocol Outline:
-
Sample Preparation: Anneal complementary oligonucleotides at equal molar concentrations in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/min).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands, corresponding to the midpoint of the transition in the absorbance versus temperature curve.
Nuclease Degradation Assay (Gel-Based)
This assay assesses the stability of oligonucleotides in the presence of nucleases.
Caption: General workflow for a gel-based nuclease degradation assay.
Protocol Outline:
-
Reaction Setup: Incubate a fixed amount of the 5'-radiolabeled oligonucleotide with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) in an appropriate buffer at 37°C.
-
Time Course: Remove aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., EDTA and formamide).
-
Analysis: Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the bands by autoradiography and quantify the intensity of the full-length oligonucleotide band at each time point to determine the degradation rate.
Conclusion and Recommendations
Both 7-deaza-dG and 8-aza-7-deaza-dG are effective in reducing G-quadruplex formation and other secondary structures in G-rich oligonucleotide sequences. The choice between the two depends on the specific requirements of the application.
-
8-aza-7-deaza-dG (PPG) is the recommended choice for most applications , particularly when multiple incorporations are necessary. Its stability during standard phosphoramidite synthesis and its ability to maintain or slightly increase duplex stability make it a more robust and predictable modification.
-
7-deaza-dG may be considered in specific contexts where a significant reduction in duplex stability is desired. However, careful consideration must be given to the synthesis protocol to avoid degradation of the modification.
For applications requiring enhanced nuclease resistance, neither of these modifications is the optimal choice. Instead, they should be used in conjunction with other modifications specifically designed to protect against enzymatic degradation.
References
- 1. Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine in place of dG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]
- 3. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]
A Comparative Guide to the Analysis of 7-TFA-ap-7-Deaza-dG Modified DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analysis of DNA modified with 7-trifluoroacetyl-aminopropynyl-7-deaza-2'-deoxyguanosine (7-TFA-ap-7-Deaza-dG) and alternative analytical methodologies. The inclusion of a bioorthogonal "click" chemistry handle in this modified nucleoside opens up a versatile range of analytical possibilities beyond traditional mass spectrometry.
Introduction to this compound Modification
The this compound modification incorporates two key features:
-
7-Deazaguanine: The nitrogen at the 7-position of the purine ring is replaced by a carbon. This modification is known to enhance the stability of DNA duplexes and, crucially, to reduce fragmentation during mass spectrometry analysis, particularly in the gas phase.
-
7-Trifluoroacetyl-aminopropynyl (TFA-ap) Linker: This functional group attached to the 7-position provides a terminal alkyne. This alkyne serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. This allows for the attachment of various reporter molecules, such as fluorophores or affinity tags, for alternative detection methods.
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of modified nucleosides within a DNA strand.[1]
Experimental Workflow
The general workflow for the LC-MS/MS analysis of this compound modified DNA involves enzymatic digestion of the DNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.
Caption: Experimental workflow for LC-MS/MS analysis of modified DNA.
Expected Fragmentation Pattern
Further fragmentation of the modified base would likely involve cleavage of the aminopropynyl linker. The trifluoroacetyl group is also susceptible to fragmentation.
Table 1: Predicted Key Mass Transitions for this compound in MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M+H]⁺ | [M+H - 116]⁺ | Loss of the deoxyribose sugar |
| [M+H - 116]⁺ | Further fragments | Fragmentation of the TFA-ap linker and purine ring |
Note: M represents the molecular weight of this compound.
Alternative Analytical Methods: Leveraging the Alkyne Handle
The presence of the terminal alkyne in the this compound modification enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[2][3] This allows for the covalent attachment of a wide variety of molecules containing an azide group, opening up avenues for analysis that do not rely on mass spectrometry.
Bioorthogonal Labeling Workflow
This workflow involves the enzymatic incorporation of the modified nucleotide into DNA, followed by a click chemistry reaction to attach a reporter molecule, and subsequent detection.
Caption: Bioorthogonal labeling and analysis workflow.[4][5]
Comparison of Analytical Methods
| Feature | LC-MS/MS Analysis | Click Chemistry-Based Assays |
| Principle | Direct detection of the modified nucleoside based on its mass-to-charge ratio. | Indirect detection via a reporter molecule attached to the modification. |
| Specificity | Very high, provides structural information. | High, dependent on the specificity of the click reaction. |
| Sensitivity | High, can detect low abundance modifications. | Can be very high, depending on the reporter (e.g., fluorescence). |
| Quantitative | Yes, with the use of internal standards. | Can be quantitative, but may require calibration. |
| Throughput | Lower, requires sample preparation and chromatographic separation. | Potentially higher, especially for plate-based fluorescence assays. |
| Instrumentation | Requires a liquid chromatograph and a tandem mass spectrometer. | Requires instrumentation specific to the reporter (e.g., fluorescence plate reader, microscope). |
| Strengths | Provides definitive identification and structural information. | Versatile, allows for various detection modalities (fluorescence, affinity purification). |
| Limitations | Higher initial instrument cost. | Indirect detection, does not provide structural information on the modification itself. |
Experimental Protocols
Protocol 1: Enzymatic Digestion of DNA for LC-MS/MS Analysis
This protocol is adapted from established methods for the digestion of DNA to single nucleosides.
-
DNA Denaturation: To 10 µg of DNA in a microcentrifuge tube, add a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). Heat the sample at 100°C for 5 minutes to denature the DNA, then immediately place it on ice to prevent re-annealing.
-
Nuclease P1 Digestion: Add 5 units of Nuclease P1 and the appropriate buffer (e.g., 30 mM sodium acetate, pH 5.3). Incubate at 50°C for 2 hours.
-
Alkaline Phosphatase Digestion: Add alkaline phosphatase (e.g., 5 units) and its corresponding buffer. Incubate at 37°C for 1 hour.
-
Sample Cleanup: The resulting nucleoside mixture can be purified using solid-phase extraction (SPE) or filtration to remove enzymes prior to LC-MS/MS analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified DNA
This protocol provides a general guideline for labeling alkyne-modified DNA with an azide-containing reporter molecule.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified DNA (e.g., 10 µM final concentration)
-
Azide-reporter molecule (e.g., 50 µM final concentration)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 1 mM final concentration)
-
A reducing agent, such as sodium ascorbate (prepare fresh, e.g., 5 mM final concentration)
-
A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 1 mM final concentration)
-
Reaction buffer (e.g., PBS) to the final volume.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the labeled DNA from excess reagents using ethanol precipitation or a suitable DNA purification kit.
-
Analysis: The labeled DNA is now ready for downstream analysis based on the properties of the reporter molecule.
Conclusion
The analysis of this compound modified DNA can be approached through two powerful and complementary strategies. Direct analysis by LC-MS/MS provides the most detailed structural information and is the method of choice for definitive identification and quantification. Alternatively, the bioorthogonal alkyne handle allows for versatile and sensitive detection through click chemistry-based methods, which are particularly well-suited for high-throughput screening and imaging applications. The choice of analytical method will depend on the specific research question, available instrumentation, and the desired level of structural detail.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Fluorescent Dyes Conjugated to 7-Deaza-dG Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the use of fluorescently labeled oligonucleotides is indispensable. The 7-deaza-dG modification is often employed to overcome challenges associated with guanine-rich sequences, such as quenching of fluorescent dyes and the formation of G-quadruplexes. The photostability of the conjugated fluorescent dye is a critical parameter that dictates the reliability and sensitivity of assays, particularly in applications requiring prolonged or intense light exposure like fluorescence microscopy and single-molecule studies. This guide provides a comparative overview of the photostability of commonly used fluorescent dyes when conjugated to oligonucleotides, with a focus on their suitability for labeling 7-deaza-dG analogs.
Comparative Photophysical Properties of Common Fluorescent Dyes
While direct comparative data for photostability on 7-deaza-dG specifically is limited in publicly available literature, we can infer performance from studies on standard oligonucleotides. The following tables summarize key photophysical properties of frequently used dye families: fluoresceins (FAM, HEX, TET), rhodamines (ROX), and cyanines (Cy3, Cy5). It is important to note that the local environment, including the adjacent nucleobases, can influence dye stability.
Table 1: Spectral Properties of Common Fluorescent Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein | 6-FAM | ~495 | ~520 | ~83,000 | 0.92 (free dye) |
| HEX | ~535 | ~556 | ~80,000 | ~0.30 | |
| TET | ~521 | ~536 | ~74,000 | ~0.33 | |
| Rhodamine | ROX | ~575 | ~602 | ~82,000 | ~0.40 |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15-0.30 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 |
Note: Values are approximate and can vary with conjugation and buffer conditions.
Table 2: Qualitative Photostability Comparison of Fluorescent Dyes on Oligonucleotides
| Dye Family | Specific Dye | General Photostability | Key Considerations |
| Fluorescein | FAM, HEX, TET | Moderate | Prone to photobleaching, especially FAM.[1][2] HEX and TET are more stable than FAM.[1] Fluorescence is pH-sensitive. |
| Rhodamine | ROX | Good | Generally more photostable than fluoresceins.[3][4] Less pH-sensitive. |
| Cyanine | Cy3, Cy5 | Moderate to Good | Photostability can be sequence-dependent. Susceptible to ozone-mediated degradation, particularly Cy5. Newer formulations and rigid linkers can enhance photostability. |
Experimental Protocols
Synthesis of Fluorescent Dye-7-Deaza-dG Conjugated Oligonucleotides
The most common method for labeling oligonucleotides is through solid-phase synthesis using phosphoramidite chemistry.
-
Phosphoramidite Preparation : A phosphoramidite of the desired fluorescent dye is obtained commercially. For internal labeling at a 7-deaza-dG position, a 7-deaza-dG phosphoramidite modified with a linker (e.g., an amino-modifier C6) is incorporated into the oligonucleotide sequence during synthesis.
-
Automated DNA Synthesis : The oligonucleotide is synthesized on a solid support using a standard automated DNA synthesizer. The dye phosphoramidite is coupled at the desired position (5'-end, 3'-end, or internally).
-
Post-Synthetic Labeling (for internal labeling) :
-
The amino-modified 7-deaza-dG oligonucleotide is synthesized and deprotected.
-
The purified oligonucleotide is then reacted with an NHS-ester of the desired fluorescent dye in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0) overnight in the dark.
-
-
Deprotection and Cleavage : After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using an appropriate deprotection solution (e.g., concentrated ammonium hydroxide). For dyes that are sensitive to standard deprotection conditions (like HEX and Cy5), milder deprotection at room temperature is recommended.
-
Purification : The labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to separate the full-length labeled product from unlabeled and truncated sequences.
Measurement of Photostability (Photobleaching Assay)
This protocol outlines a general method for quantifying the photostability of fluorescently labeled oligonucleotides.
-
Sample Preparation :
-
Prepare solutions of the fluorescently labeled oligonucleotides in a standard buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0).
-
Immobilize the oligonucleotides on a glass coverslip or the bottom of a microplate well. This can be achieved by using biotin-streptavidin interactions or by spotting onto a suitably coated surface.
-
-
Fluorescence Imaging :
-
Use a fluorescence microscope (e.g., a confocal or epifluorescence microscope) equipped with a suitable laser line or excitation filter for the specific dye.
-
Acquire an initial image (t=0) using a low laser power to minimize photobleaching during the initial measurement.
-
-
Photobleaching :
-
Continuously illuminate a defined region of the sample with a higher, constant laser power.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis :
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Correct for background fluorescence by subtracting the mean intensity of a region without labeled oligonucleotides.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) can be determined as the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and photostability analysis of fluorescently labeled oligonucleotides.
Caption: Synthesis and analysis workflow.
Concluding Remarks
The choice of a fluorescent dye for labeling 7-deaza-dG containing oligonucleotides should be guided by the specific application's requirements for brightness and photostability. While fluorescein-based dyes like FAM are widely used, their moderate photostability may be a limiting factor in demanding applications. Rhodamine dyes such as ROX offer a more photostable alternative. Cyanine dyes, particularly newer formulations, can provide high brightness and improved photostability, though their performance can be influenced by the local sequence context. For quantitative and long-term imaging studies, it is crucial to characterize the photostability of the chosen dye-oligonucleotide conjugate under the specific experimental conditions to ensure data accuracy and reliability.
References
7-TFA-ap-7-Deaza-dG: A Modern Alternative to BrdU Labeling for Cell Proliferation Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-TFA-ap-7-Deaza-dG as a superior alternative to traditional BrdU labeling for monitoring DNA synthesis and cell proliferation.
The accurate measurement of cell proliferation is fundamental in many areas of biological research, from cancer biology to regenerative medicine. For decades, the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA has been the gold standard for identifying proliferating cells. However, the detection of incorporated BrdU requires harsh DNA denaturation steps, which can compromise sample integrity and limit multiplexing possibilities. This guide introduces 7-TFA-ap-7-deaza-2'-deoxyguanosine (this compound), a novel nucleoside analog that, like EdU (5-ethynyl-2'-deoxyuridine), offers a more elegant and efficient method for assessing cell proliferation through click chemistry.
Principle of the Methods
BrdU Labeling and Detection: BrdU, a synthetic analog of thymidine, is incorporated into replicating DNA during the S-phase of the cell cycle. Detection is achieved using specific monoclonal antibodies against BrdU. A significant drawback of this method is the necessity of a harsh acid or enzymatic DNA denaturation step to expose the incorporated BrdU to the antibody. This can disrupt cellular morphology, damage epitopes for co-staining, and prolong the experimental workflow.
This compound and Click Chemistry: this compound is a 2'-deoxyguanosine analog modified with a trifluoroacetyl-aminopropynyl group at the 7-position of the deazaguanine base. This modification introduces a terminal alkyne group, which serves as a handle for a highly specific and bioorthogonal reaction known as "click chemistry."
Similar to EdU, this compound is incorporated into newly synthesized DNA. The incorporated alkyne group can then be detected by a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide. This "click" reaction is rapid, highly specific, and occurs under mild conditions, eliminating the need for DNA denaturation. This preserves cellular architecture and allows for the simultaneous detection of other cellular markers.
Performance Comparison: this compound (via EdU analogy) vs. BrdU
| Feature | This compound (inferred from EdU data) | BrdU |
| Detection Method | Copper(I)-catalyzed click chemistry | Antibody-based detection |
| DNA Denaturation | Not required | Required (acid or enzymatic) |
| Protocol Time | Shorter (typically < 2 hours for detection) | Longer (can be > 4 hours, often with overnight incubation) |
| Sensitivity | High, comparable to BrdU | High |
| Multiplexing | Highly compatible with antibody-based co-staining | Limited due to harsh denaturation |
| Toxicity | Potential for higher cytotoxicity compared to BrdU, similar to EdU. | Generally considered less cytotoxic at working concentrations. |
| Genotoxicity | May induce DNA damage, similar to EdU. | Known to be a mutagen. |
Experimental Protocols
This compound Labeling and Detection (Click Chemistry Protocol)
This protocol is analogous to a standard EdU labeling protocol.
Materials:
-
This compound
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
Procedure:
-
Labeling: Incubate cells with this compound at a final concentration of 1-10 µM in culture medium for the desired pulse duration (e.g., 1-2 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-1
comparative analysis of alkyne-modified nucleosides for DNA labeling
A Comparative Guide to Alkyne-Modified Nucleosides for Advanced DNA Labeling
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA synthesis is fundamental to understanding cellular processes like proliferation, DNA repair, and replication. The advent of alkyne-modified nucleosides, coupled with bioorthogonal click chemistry, has provided a powerful and versatile toolkit for these investigations. This guide offers an objective comparative analysis of commonly used alkyne-modified nucleosides, presenting key performance indicators, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate labeling agent for specific research needs.
Performance Comparison of DNA Labeling Agents
The selection of a DNA labeling agent is contingent on experimental parameters such as cell type, the necessity for multiplexing, and sensitivity requirements. While 5-ethynyl-2'-deoxyuridine (EdU) is a widely adopted and highly efficient marker for DNA synthesis, other analogs such as 5-ethynyl-2'-deoxycytidine (EdC) offer valuable alternatives, particularly in long-term studies where cytotoxicity is a primary concern. The traditional halogenated nucleosides, such as 5-bromo-2'-deoxyuridine (BrdU), 5-chloro-2'-deoxyuridine (CldU), and 5-iodo-2'-deoxyuridine (IdU), provide a basis for comparison, highlighting the advantages of click chemistry-based detection.[1][2][3]
| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Ethynyl-2'-deoxycytidine (EdC) | 5-Bromo-2'-deoxyuridine (BrdU) / 5-Chloro-2'-deoxyuridine (CldU) / 5-Iodo-2'-deoxyuridine (IdU) |
| Detection Method | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][4] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Antibody-based detection requiring DNA denaturation |
| Incorporation Efficiency | High incorporation efficiency into newly synthesized DNA. | Generally lower than EdU in many cell types, but can be similar in others. Some studies suggest EdC is converted to EdU intracellularly before incorporation. | Efficiently incorporated into DNA. IdU generally has a higher incorporation efficiency than CldU. |
| Protocol Simplicity | Fast and simple protocol that does not require harsh DNA denaturation steps. | Similar to EdU, relies on click chemistry which is generally faster and simpler than antibody-based methods. | Requires a harsh DNA denaturation step (e.g., HCl, heat, or DNase treatment) to expose the incorporated nucleoside to the antibody. |
| Sensitivity | High sensitivity, often providing a higher signal-to-noise ratio compared to BrdU. | Sensitivity is dependent on incorporation efficiency, which can be cell-type specific. | Sensitivity can be limited by background noise and the efficiency of the antibody detection. |
| Multiplexing Compatibility | Highly compatible with multiplexing, including staining with other antibodies and analysis of fluorescent proteins, due to the mild reaction conditions. | Good compatibility with multiplexing for the same reasons as EdU. | Less compatible with other antibody-based staining and fluorescent proteins, as the DNA denaturation step can destroy epitopes and quench fluorescence. |
| Cytotoxicity | Can exhibit higher cytotoxicity and genotoxicity at elevated concentrations compared to BrdU. | May offer a less cytotoxic alternative to EdU in some contexts, making it suitable for long-term studies. | Generally considered less cytotoxic than EdU at standard working concentrations. CldU can be cytotoxic in cells with defects in single-strand break repair. |
| In Vivo Applications | Widely used for in vivo labeling in various organisms. | Potentially suitable for in vivo studies, especially where lower cytotoxicity is desired. | A long-standing and well-validated method for in vivo studies. |
Experimental Workflows and Signaling Pathways
The experimental workflows for detecting alkyne-modified and halogenated nucleosides differ significantly, primarily due to their distinct detection chemistries. EdU and EdC are detected via a direct chemical ligation (click chemistry), while BrdU, CldU, and IdU rely on an indirect immunological process.
The underlying chemical principle for the detection of alkyne-modified nucleosides is the bioorthogonal click reaction, which involves the covalent ligation of a fluorescent azide to the alkyne group on the nucleoside.
Detailed Experimental Protocols
Protocol 1: EdU Labeling and Detection via Click Chemistry
This protocol provides a general guideline for labeling proliferating cells in culture with EdU and detecting it using a copper-catalyzed click reaction.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click-iT® reaction cocktail:
-
Copper (II) sulfate (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 2 hours) under standard culture conditions.
-
Fixation and Permeabilization: Remove the EdU-containing medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS, then permeabilize with 0.5% Triton® X-100 for 20 minutes.
-
Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with 3% BSA in PBS.
-
Counterstaining and Imaging: Stain nuclei with DAPI or Hoechst 33342 for 10-15 minutes. Wash with PBS and mount for fluorescence microscopy.
Protocol 2: CldU/IdU Dual Labeling and Immunodetection for DNA Fiber Analysis
This protocol outlines the dual-labeling of cells with CldU and IdU for DNA fiber analysis.
Materials:
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Cell culture medium
-
Lysis buffer
-
Spreading buffer
-
Fixative (e.g., methanol:acetic acid 3:1)
-
DNA Denaturation Agent (e.g., 2.5 M HCl)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-BrdU (recognizes CldU, e.g., rat monoclonal) and anti-BrdU (recognizes IdU, e.g., mouse monoclonal)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-rat Alexa Fluor™ 488 and anti-mouse Alexa Fluor™ 594)
-
Phosphate-Buffered Saline (PBS) with 0.1% Tween-20
Procedure:
-
First Label: Add CldU to the cell culture medium to a final concentration of 20-25 µM. Incubate for the desired pulse duration (e.g., 20 minutes).
-
Wash: Wash the cells three times with pre-warmed medium.
-
Second Label: Add IdU to the cell culture medium to a final concentration of 250 µM. Incubate for the desired pulse duration (e.g., 20 minutes).
-
Cell Lysis and Fiber Spreading: Harvest the cells and lyse them on a microscope slide. Tilt the slide to allow the DNA to spread.
-
Fixation and Denaturation: Air dry the slides and fix in methanol:acetic acid. Denature the DNA with 2.5 M HCl for 1 hour at room temperature.
-
Immunostaining: Wash the slides with PBS and block for 1 hour. Incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the slides and mount with an anti-fade mounting medium. Visualize and analyze the fibers using fluorescence microscopy.
Conclusion
The use of alkyne-modified nucleosides for DNA labeling represents a significant advancement over traditional methods. The click chemistry-based detection of EdU and EdC offers a faster, more sensitive, and more versatile approach that is highly compatible with multiplexing applications. While EdU is a robust and efficient labeling agent, EdC provides a valuable alternative for long-term studies where cytotoxicity is a concern. The choice between these and the more traditional halogenated nucleosides will ultimately depend on the specific experimental goals. For most standard cell proliferation assays, the EdU method's advantages in speed, simplicity, and preservation of sample integrity make it a superior choice for complex, multi-parameter analyses.
References
A Comparative Guide to the Validation of 7-deaza-dG Incorporation by Enzymatic Digestion and LC-MS
For researchers, scientists, and drug development professionals working with modified nucleic acids, the accurate validation of these modifications is critical. The incorporation of 7-deaza-2'-deoxyguanosine (7-deaza-dG) in place of guanosine is a common strategy to overcome challenges associated with GC-rich DNA sequences, such as the formation of secondary structures that can inhibit polymerase activity. This guide provides a comprehensive comparison of the enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) method for validating 7-deaza-dG incorporation against other common analytical techniques.
Introduction to 7-deaza-dG
7-deaza-dG is a structural analog of deoxyguanosine (dG) where the nitrogen at the 7th position of the purine ring is replaced by a carbon atom. This seemingly minor change has significant implications for the properties of the DNA. By removing the N7 atom, the potential for Hoogsteen base pairing is eliminated, which in turn reduces the formation of G-quadruplexes and other secondary structures in G-rich sequences. This property makes 7-deaza-dGTP a valuable reagent in PCR and sequencing of challenging DNA templates.[1][2][3][4]
Primary Validation Method: Enzymatic Digestion and LC-MS/MS
The gold standard for the accurate quantification of modified nucleosides within a DNA strand is enzymatic digestion of the DNA to its constituent nucleosides, followed by separation and quantification using LC-MS/MS. This method offers high specificity and sensitivity.
Experimental Workflow
The overall workflow for this validation method involves three main stages: incorporation of 7-deaza-dG into DNA, complete enzymatic digestion of the DNA to nucleosides, and finally, the quantitative analysis by LC-MS/MS.
Detailed Experimental Protocol
1. Incorporation of 7-deaza-dG via PCR:
-
Reaction Setup: Prepare a standard PCR reaction mix. For optimal incorporation, a 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended, especially for GC-rich templates.[5]
-
Cycling Conditions: Use standard PCR cycling conditions, which may need to be optimized based on the specific template and primers.
-
Purification: Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase.
2. Enzymatic Digestion to Nucleosides:
This protocol is adapted from a simplified one-step procedure for DNA hydrolysis and may require optimization for DNA fully substituted with 7-deaza-dG.
-
Digestion Mix Preparation:
-
Buffer: 20 mM Tris-HCl (pH 7.9), 100 mM NaCl, 20 mM MgCl₂.
-
Enzymes: Benzonase (250 Units), Phosphodiesterase I (300 mUnits), and Alkaline Phosphatase (200 Units) per 5 mL of buffer.
-
-
Digestion Reaction:
-
To 1 µg of purified 7-deaza-dG-containing DNA, add 50 µL of the digestion mix.
-
Incubate at 37°C for at least 6 hours. Overnight incubation can also be performed to ensure complete digestion.
-
The resulting mixture should contain a population of individual nucleosides (dA, dC, dT, and 7-deaza-dG).
-
3. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for nucleoside separation.
-
Mobile Phase: A gradient of a weak aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol) is commonly employed.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for nucleoside analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: While specific, empirically determined transitions for 7-deaza-dG are not widely published, they can be predicted and optimized. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the fragmentation of the precursor, typically involving the loss of the deoxyribose sugar.
-
| Analyte | Predicted Precursor Ion (m/z) | Predicted Product Ion (m/z) | Notes |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | Loss of deoxyribose |
| 7-deaza-2'-deoxyguanosine | 267.1 | 151.1 | Loss of deoxyribose |
Note: The predicted MRM transitions above should be confirmed and optimized experimentally for collision energy to achieve maximum sensitivity.
Performance and Comparison with Alternative Methods
The choice of validation method often depends on the specific experimental needs, including required accuracy, throughput, and available instrumentation.
Quantitative Data Summary
| Method | Principle | Sensitivity | Specificity | Throughput | Estimated Cost per Sample |
| Enzymatic Digestion/LC-MS | Mass-to-charge ratio | High (fmol to amol) | Very High | Low to Medium | High |
| UV Spectrophotometry | UV absorbance at 260 nm | Low (ng to µg) | Low | High | Low |
| Fluorescence Spectroscopy | Intercalating dye fluorescence | High (pg to ng) | Medium | High | Low to Medium |
| Sanger Sequencing | Dideoxy chain termination | N/A (Qualitative) | High | Medium | Medium |
Comparison with Alternative Methods
1. UV Spectrophotometry:
-
Advantages: This method is rapid, simple, and requires no special reagents.
-
Disadvantages: It has low sensitivity and cannot distinguish between different nucleotides, nor can it differentiate between DNA, RNA, and free nucleotides. Therefore, it is unsuitable for confirming the incorporation of 7-deaza-dG.
2. Fluorescence Spectroscopy (e.g., using SYBR Green I):
-
Advantages: This method is highly sensitive and can be performed on a standard qPCR instrument or plate reader.
-
Disadvantages: The fluorescence of SYBR Green I is known to be quenched by the presence of 7-deaza-dG. This quenching effect is proportional to the percentage of 7-deaza-dG incorporation, which can be used for semi-quantitative estimation but is not ideal for precise quantification. The interaction of SYBR Green I with DNA is complex and can be influenced by DNA sequence and conformation.
3. Sanger Sequencing:
-
Advantages: The incorporation of 7-deaza-dGTP in PCR has been shown to improve the quality of Sanger sequencing data for GC-rich templates by reducing band compressions. This improvement itself can serve as qualitative evidence of incorporation.
-
Disadvantages: Sanger sequencing is not a quantitative method and cannot determine the extent of incorporation. It only confirms that the modification is present and allows for successful sequencing.
The following diagram illustrates the logical relationship in choosing a validation method based on experimental requirements.
Conclusion
For the accurate and reliable quantification of 7-deaza-dG incorporation in DNA, enzymatic digestion followed by LC-MS/MS is the most robust method. It provides unparalleled specificity and sensitivity, allowing for the precise determination of the modification level. While other methods such as fluorescence spectroscopy and Sanger sequencing can provide indirect or qualitative evidence of incorporation, they lack the quantitative power of LC-MS. The choice of method should be guided by the specific research question, the required level of accuracy, and the available resources. For definitive validation and quantification, the enzymatic digestion/LC-MS approach is highly recommended.
References
- 1. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structural Impact of 7-TFA-ap-7-Deaza-dG on DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of modified nucleosides on DNA architecture is paramount. This guide provides a comprehensive comparison of 7-TFA-ap-7-Deaza-dG, a "clickable" 7-deazaguanine analog, with other relevant DNA modifications. We delve into its impact on DNA duplex stability and structure, supported by experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound (7-trifluoroacetylamino-propargyl-7-deaza-2'-deoxyguanosine) is a chemically modified nucleoside designed for incorporation into synthetic DNA. Its key features are the 7-deaza modification of the guanine base and an attached trifluoroacetyl-protected aminopropargyl group. The 7-deaza modification, where the N7 atom of guanine is replaced by a carbon atom, is known to disrupt Hoogsteen base pairing and can alter the stability of G-rich DNA sequences that form secondary structures. The propargyl group contains an alkyne, a functional handle for "click chemistry," allowing for the straightforward attachment of various molecular probes, labels, or therapeutic agents to the DNA.
The trifluoroacetyl (TFA) group protects the amine on the propargyl linker. This protecting group can be removed post-synthesis to reveal a primary amine, which is positively charged at physiological pH. This charge can have a significant influence on the stability of the DNA duplex.
For a comprehensive assessment, we compare this compound with its parent compound, 7-deaza-dG, and other "clickable" or structurally related analogs, including 7-ethynyl-7-deaza-dG, 7-propynyl-7-deaza-dG, and the closely related 7-(3-aminoprop-1-ynyl)-7-deaza-dG.
Comparative Analysis of DNA Duplex Stability
| Modification | General Effect on DNA Duplex Stability | Quantitative Data (ΔTm per modification) | Reference |
| 7-deaza-dG | Destabilizing | -1°C to -9°C | [1] |
| 7-alkynyl-7-deaza-dG (single) | Destabilizing | Decrease in Tm | [2] |
| 7-alkynyl-7-deaza-dG (multiple) | Stabilizing | Increase in Tm | [2] |
| 7-(3-aminoprop-1-ynyl)-7-deaza-dG | Stabilizing | Not specified | [3] |
| 7-propynyl-7-deaza-2-amino-dA (vs. RNA) | Stabilizing | +3 to +4°C | [4] |
| 7-propynyl-8-aza-7-deaza-dG | Stabilizing | Increase in Tm | |
| 7-deaza-8-aza-dG | Stabilizing | ~+1°C |
The data suggests that while a single, simple alkynyl modification at the 7-position of 7-deaza-dG can be destabilizing, the presence of an aminopropargyl group is expected to be stabilizing. This stabilization is attributed to the positive charge of the amino group at physiological pH, which can favorably interact with the negatively charged phosphate backbone of the DNA, reducing electrostatic repulsion. The alkyne moiety itself can also contribute to stabilization through enhanced stacking interactions. The effect of the TFA protecting group on this compound would likely negate the stabilizing effect of the positive charge, potentially resulting in a thermal stability profile more akin to a simple alkynyl modification.
Experimental Protocols
To facilitate the independent verification and further exploration of these findings, detailed protocols for key biophysical techniques are provided below.
Experimental Protocol: DNA Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of a DNA duplex containing a modified nucleoside.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Oligonucleotides (modified and complementary unmodified strands)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
Sample Preparation:
-
Anneal the modified oligonucleotide with its complementary strand in the melting buffer to a final concentration of 1-5 µM.
-
To anneal, heat the solution to 95°C for 5 minutes and then slowly cool to room temperature over several hours.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
-
Data Acquisition:
-
Place the cuvette with the annealed DNA duplex into the temperature-controlled holder.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at which 50% of the DNA is denatured. This is typically found by taking the first derivative of the melting curve and identifying the temperature at the peak.
-
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Objective: To assess the global conformation of a DNA duplex containing a modified nucleoside.
Materials:
-
CD spectropolarimeter with a temperature-controlled cell holder
-
Quartz cuvette (typically 1 cm path length)
-
Annealed DNA duplex (as prepared for Tm analysis)
-
CD buffer (e.g., 10 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation:
-
Prepare the annealed DNA duplex in the CD buffer at a concentration of approximately 5-10 µM.
-
-
Instrument Setup:
-
Set the spectropolarimeter to scan a wavelength range of 200-320 nm.
-
Set the scanning parameters, such as bandwidth (e.g., 1 nm), scan speed (e.g., 100 nm/min), and number of accumulations (e.g., 3-5).
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the DNA sample.
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
The resulting CD spectrum provides information about the DNA secondary structure. A canonical B-form DNA duplex typically shows a positive peak around 275 nm and a negative peak around 245 nm. Significant shifts or changes in the shape of these peaks can indicate a conformational change induced by the modification.
-
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]
- 2. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-TFA-ap-7-Deaza-dG
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-TFA-ap-7-Deaza-dG. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] The trifluoroacetyl group suggests that the compound may also share hazards with trifluoroacetic acid (TFA), a strong and corrosive acid.[2][3] Therefore, stringent use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side-shields are required. A full-face shield is recommended for larger quantities.[1][2] | Protects against splashes of solutions containing the compound, which could be corrosive or toxic. |
| Hand Protection | Nitrile or other chemically resistant gloves are mandatory. Check for integrity before each use. | Prevents skin contact with the compound, which is harmful if swallowed and may cause skin irritation. |
| Body Protection | A lab coat or impervious clothing is required. For larger quantities or risk of splashing, a chemical-resistant apron is advised. | Protects the wearer from spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation. Work in a certified chemical fume hood. | Minimizes the risk of inhaling the compound, which has been identified as having acute oral toxicity. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.
-
-
Preparation for Handling :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare your designated work area, preferably within a chemical fume hood, by clearing it of unnecessary items and decontaminating the work surface.
-
Don all required PPE as specified in Table 1 before handling the compound.
-
-
Handling the Compound :
-
When handling the solid powder, exercise caution to avoid the creation of dust.
-
If preparing a solution, slowly add the this compound to the solvent to prevent splashing.
-
Keep all containers of the compound tightly sealed when not in use.
-
-
Post-Handling Procedures :
-
Following the completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact : Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Spills : For small spills, carefully clean up the material, wearing appropriate PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Waste Disposal :
-
Dispose of the hazardous waste through an approved waste disposal plant.
-
Avoid releasing the chemical into the environment, as it is very toxic to aquatic life. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
